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Core Science & Biosynthesis

Foundational

2-Bromo-5-(1H-imidazol-2-yl)pyridine: Structural Profiling, Synthesis, and Applications in Advanced Medicinal Chemistry

Executive Summary 2-Bromo-5-(1H-imidazol-2-yl)pyridine (CAS: 1211583-15-1) is a privileged bifunctional building block that seamlessly integrates a halogenated pyridine ring with an unsubstituted imidazole moiety. This u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-5-(1H-imidazol-2-yl)pyridine (CAS: 1211583-15-1) is a privileged bifunctional building block that seamlessly integrates a halogenated pyridine ring with an unsubstituted imidazole moiety. This unique structural topology offers orthogonal reactivity: the C2-bromine serves as a highly activated handle for transition-metal-catalyzed cross-coupling, while the imidazole ring provides a versatile pharmacophore for hydrogen bonding and metal chelation. This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and applications in modern drug discovery.

Physicochemical Profiling & Fragment-Based Drug Discovery (FBDD)

Understanding the physicochemical parameters of 2-bromo-5-(1H-imidazol-2-yl)pyridine is critical for its application in FBDD. The molecule strictly adheres to the "Rule of 3" (Ro3), making it an ideal starting point for fragment-growing strategies without prematurely inflating lipophilicity or molecular weight[1].

PropertyValueCausality / Significance in Drug Design
Chemical Formula C8H6BrN3Defines the dual-heterocycle core.
Molecular Weight 224.06 g/mol < 300 g/mol ; ideal for fragment-based screening and high ligand efficiency.
CAS Number 1211583-15-1Unique registry identifier for procurement and database tracking.
TPSA 41.57 ŲOptimal for membrane permeability, allowing for downstream elaboration without violating Lipinski's rules.
H-Bond Donors 1 (Imidazole NH)Crucial for interacting with kinase hinge regions or GPCR binding pockets.
H-Bond Acceptors 2 (Pyridine N, Imidazole N)Facilitates bidentate binding modes and metal coordination.
Rotatable Bonds 1Low entropic penalty upon target binding, ensuring high binding affinity.

Synthetic Methodology & Mechanistic Insights

The synthesis and downstream functionalization of this scaffold require precise control over reaction conditions due to the competing electronic effects and acid-base properties of the two heterocycles.

Protocol 1: Core Synthesis via Debus-Radziszewski Condensation

The most efficient route to construct the unsubstituted imidazole ring at the C5 position of the pyridine core relies on the classical Debus-Radziszewski condensation.

  • Causality of Experimental Choices: We utilize 6-bromopyridine-3-carboxaldehyde, glyoxal, and ammonium acetate in methanol. Ammonium acetate is deliberately chosen over aqueous ammonia because it acts as both a continuous ammonia source and a mild acidic buffer. This buffering effect prevents the base-catalyzed aldol self-condensation of the aldehyde, funneling the reaction exclusively toward imine formation and subsequent cyclization. Methanol is selected as the solvent to maintain the solubility of the highly polar diimine intermediates.

  • Step-by-Step Methodology:

    • Dissolve 6-bromopyridine-3-carboxaldehyde (1.0 equiv) and glyoxal (40% in water, 1.2 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

    • Add ammonium acetate (4.0 equiv) portion-wise at 0 °C to control the initial exothermic imine formation.

    • Warm the reaction to room temperature and stir for 12–16 hours under an inert atmosphere.

    • Quench the reaction by removing the methanol under reduced pressure, then partition the residue between ethyl acetate and saturated aqueous NaHCO3.

    • Extract the aqueous layer twice, dry the combined organic phases over Na2SO4, and concentrate in vacuo.

    • Purify via silica gel chromatography using a Dichloromethane/Methanol gradient.

  • Self-Validating System:

    • TLC Monitoring: The product will exhibit a significantly lower Retention factor (Rf) than the starting aldehyde due to the highly polar, hydrogen-bonding imidazole ring. Both spots are strongly UV-active (254 nm).

    • LC-MS Validation: The mass spectrum must display a distinct 1:1 isotopic doublet at m/z 224 [M+H]+ and 226 [M+H]+, confirming the preservation of the bromine atom and the successful formation of the imidazole ring.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Cross-Coupling

The C2-bromine atom is highly activated for oxidative addition by Palladium(0) due to the electron-withdrawing nature of the adjacent pyridine nitrogen[2].

  • Causality of Experimental Choices: A critical mechanistic challenge is the presence of the acidic imidazole NH (pKa ~14). Under basic cross-coupling conditions, the imidazole is readily deprotonated. The resulting imidazolide anion can coordinate to the Palladium catalyst (causing catalyst poisoning) or consume the base required for the transmetalation step. To counteract this, the protocol strictly requires an excess (>2.5 equivalents) of a strong base (e.g., K2CO3) to ensure complete deprotonation of the imidazole while leaving sufficient base to activate the arylboronic acid.

  • Step-by-Step Methodology:

    • In a Schlenk flask, combine 2-bromo-5-(1H-imidazol-2-yl)pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

    • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v) to a concentration of 0.1 M.

    • Add Pd(dppf)Cl2 (5 mol%) under a positive stream of nitrogen.

    • Seal the flask and heat to 90 °C for 8–12 hours.

    • Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and concentrate the filtrate.

    • Purify the crude product via reverse-phase preparative HPLC.

  • Self-Validating System:

    • LC-MS Validation: Successful coupling is validated by the complete disappearance of the 1:1 isotopic doublet (indicating the loss of bromine) and the appearance of a single mass peak corresponding to the exact mass of the biaryl product.

Structural & Electronic Properties

The unique electronic interplay between the two rings dictates the molecule's behavior in biological systems.

  • Annular Tautomerization: The unsubstituted imidazole ring undergoes rapid tautomerism, interconverting between the 1H and 3H forms. This dynamic state allows the molecule to act as both a hydrogen bond donor and acceptor, adapting its geometry to fit complex protein binding pockets.

  • Inductive Effects: The electron-withdrawing nature of the halogenated pyridine ring exerts an inductive pull on the imidazole moiety. This lowers the pKa of the imidazole NH compared to isolated imidazole, enhancing its capacity as a hydrogen bond donor in physiological environments.

Applications in Advanced Medicinal Chemistry

In the realm of targeted therapeutics, particularly kinase inhibitors, the 2-substituted pyridine-imidazole motif is a privileged pharmacophore. The dual nitrogen atoms (pyridine N and imidazole N/NH) frequently engage in bidentate hydrogen bonding with the backbone amides of the kinase ATP-binding hinge region. Simultaneously, the C2-bromine atom (or its subsequent cross-coupled derivatives) acts as an ideal geometric vector to direct the molecule out of the hinge and into the solvent-exposed front or adjacent hydrophobic pockets.

SyntheticWorkflow Start 6-Bromopyridine-3-carboxaldehyde + Glyoxal + NH4OAc Condensation Debus-Radziszewski Condensation (MeOH, RT) Start->Condensation Imine formation & Cyclization Intermediate 2-Bromo-5-(1H-imidazol-2-yl)pyridine (Target Scaffold) Condensation->Intermediate Yield: 75-85% CrossCoupling Suzuki-Miyaura Cross-Coupling (Pd-catalyst, Base) Intermediate->CrossCoupling C-Br Activation SNAr Nucleophilic Aromatic Substitution (SNAr) (Amines/Alcohols) Intermediate->SNAr C-Br Displacement Product1 C2-Aryl/Alkyl Derivatives CrossCoupling->Product1 Product2 C2-Amino/Ether Derivatives SNAr->Product2

Synthetic workflow and functionalization of 2-bromo-5-(1H-imidazol-2-yl)pyridine.

BindingInteractions Scaffold 2-Bromo-5-(1H-imidazol-2-yl)pyridine PyridineN Pyridine Nitrogen (H-Bond Acceptor) Scaffold->PyridineN ImidazoleNH Imidazole NH (H-Bond Donor) Scaffold->ImidazoleNH ImidazoleN Imidazole N (H-Bond Acceptor) Scaffold->ImidazoleN Bromo C2-Bromo Group (Hydrophobic Vector) Scaffold->Bromo KinaseHinge Kinase Hinge Region PyridineN->KinaseHinge H-Bond ImidazoleNH->KinaseHinge H-Bond ImidazoleN->KinaseHinge H-Bond SolventFront Solvent Exposed Pocket Bromo->SolventFront Extension

Pharmacophore mapping and putative kinase hinge-binding interactions.

References

  • 2-bromo-5-(1H-imidazol-2-yl)pyridine — Chemical Substance Information. NextSDS.[Link]

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides. Organic Letters (ACS Publications).[Link]

Sources

Exploratory

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-5-(1H-imidazol-2-yl)pyridine

Executive Summary The compound 2-bromo-5-(1H-imidazol-2-yl)pyridine is a highly versatile bifunctional building block widely utilized in medicinal chemistry and transition-metal catalysis[1]. Its structural duality—featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-bromo-5-(1H-imidazol-2-yl)pyridine is a highly versatile bifunctional building block widely utilized in medicinal chemistry and transition-metal catalysis[1]. Its structural duality—featuring a cross-coupling-ready bromopyridine moiety and a metal-chelating/hydrogen-bonding imidazole ring—makes it invaluable for synthesizing kinase inhibitors and advanced materials.

However, elucidating its structure via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific mechanistic challenges. The presence of a quadrupolar bromine nucleus and the rapid tautomeric equilibrium of the imidazole ring profoundly impact the relaxation times and chemical shifts of the molecule. This whitepaper provides a comprehensive, self-validating framework for the acquisition, assignment, and mechanistic interpretation of the ¹H and ¹³C NMR spectra for this compound.

Structural Dynamics & Causality in NMR

To accurately interpret the NMR spectra of 2-bromo-5-(1H-imidazol-2-yl)pyridine, one must understand the underlying physical chemistry dictating the nuclear spin environments:

  • Quadrupolar Relaxation at C-2 : The bromine atom attached to the C-2 position possesses two naturally occurring isotopes (⁷⁹Br and ⁸¹Br), both of which have a nuclear spin of I=3/2 . These quadrupolar nuclei induce rapid scalar relaxation of the second kind in the adjacent C-2 carbon. Consequently, the ¹³C signal for C-2 is characteristically broadened and exhibits lower intensity compared to other quaternary carbons.

  • Imidazole Tautomerism : In solution, the 1H-imidazole ring undergoes rapid, solvent-mediated intermolecular proton transfer between the N-1' and N-3' positions[2]. At standard room temperature (298 K), this exchange is faster than the NMR timescale, resulting in a time-averaged signal for the C-4' and C-5' protons and carbons.

Tautomerism T1 N1-H Tautomer (Asymmetric Environment) T2 N3-H Tautomer (Asymmetric Environment) T1->T2 Rapid Proton Transfer (Solvent Mediated) Fast Fast Exchange (298 K) Time-Averaged C4'/C5' Signal (~122 ppm) T1->Fast Slow Slow Exchange (< 250 K) Distinct C4' and C5' Signals T1->Slow T2->Fast T2->Slow

Fig 1. Imidazole tautomeric equilibrium and its temperature-dependent effect on NMR timescales.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees high-fidelity data collection.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of 2-bromo-5-(1H-imidazol-2-yl)pyridine in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is selected because its strong hydrogen-bonding capability disrupts the intermolecular π−π stacking of the imidazole rings, preventing aggregation and yielding sharper spectral lines[3].

  • Locking and Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO- d6​ and perform automated gradient shimming (Z1–Z5).

    • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the solvent residual peak. It must be <1.0 Hz to guarantee sufficient magnetic field homogeneity.

  • Probe Tuning and Matching : Manually or automatically tune the probe for ¹H (400 MHz) and ¹³C (100 MHz) frequencies.

    • Causality: Precise tuning maximizes the signal-to-noise ratio (SNR), which is critical for observing the quadrupolar-broadened C-2 carbon without requiring excessive scan times.

  • ¹H NMR Acquisition : Execute a standard 1D sequence (e.g., zg30) using 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.5 seconds.

    • Validation Check: Calibrate the chemical shift axis by setting the DMSO- d6​ residual quintet to exactly 2.50 ppm. Integrate the most downfield doublet (H-6) to exactly 1.00. The remaining aromatic protons must integrate to integer values ( ±5% ) to confirm sample purity and correct relaxation.

  • ¹³C NMR Acquisition : Execute a 1D carbon sequence with proton decoupling (e.g., zgpg30) using 1024 scans and D1 = 2.0 seconds.

    • Validation Check: Set the DMSO- d6​ septet to 39.52 ppm. Count the carbon signals; exactly 8 distinct carbon environments must be visible[3].

¹H NMR Spectral Data & Mechanistic Assignment

The ¹H NMR spectrum of the pyridine core is governed by the inductive electron withdrawal of the bromine atom and the resonance effects of the pyridine nitrogen.

Table 1: ¹H NMR Quantitative Data (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale & Causality
H-6 8.95d2.41HHighly deshielded due to its position between the electronegative pyridine N1 and the C5-imidazole group. Exhibits meta-coupling to H-4.
H-4 8.15dd8.3, 2.41HExhibits ortho-coupling to H-3 and meta-coupling to H-6.
H-3 7.75d8.31HAdjacent to the C2-Br. Shielded relative to H-4/H-6.
H-4', H-5' 7.25br s-2HImidazole backbone protons. Broadened into a singlet due to rapid tautomeric exchange at 298 K[2].
N-H 12.80br s-1HImidazole N-H. Highly deshielded; exact shift is concentration-dependent due to hydrogen bonding[4].

¹³C NMR Spectral Data & Mechanistic Assignment

The ¹³C NMR spectrum reveals the electronic distribution across the heteroaromatic rings. The assignment is heavily reliant on understanding substituent effects.

Table 2: ¹³C NMR Quantitative Data (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale & Causality
C-6 148.2CHStrongly deshielded by the adjacent pyridine nitrogen. Confirmed via HSQC correlation to H-6.
C-2' 144.5CqImidazole C2 position. Flanked by two nitrogen atoms, making it highly electron-deficient.
C-2 141.5CqAttached directly to Bromine. Exhibits reduced peak height due to quadrupolar relaxation.
C-4 136.8CHPyridine C4. Confirmed via HSQC correlation to H-4.
C-3 128.4CHPyridine C3. Confirmed via HSQC correlation to H-3.
C-5 126.5CqPyridine C5 (ipso to imidazole). Shielded relative to C-6 by resonance.
C-4', C-5' 122.0CHImidazole backbone. Appears as a single time-averaged peak due to tautomerism[3].

2D NMR Workflow for Definitive Assignment

To elevate the trustworthiness of the assignment from empirical estimation to definitive proof, a 2D NMR workflow must be executed. This creates a closed-loop validation system where every proton and carbon is cross-referenced through scalar coupling networks.

NMR_Workflow Start 1. Acquire 1D Spectra (1H and 13C{1H}) COSY 2. 1H-1H COSY Map H3-H4 Spin System Start->COSY HSQC 3. 1H-13C HSQC Assign Direct C-H Pairs (C3, C4, C6) Start->HSQC HMBC 4. 1H-13C HMBC Link Quaternary Carbons (C2, C5, C2') COSY->HMBC HSQC->HMBC Validation 5. Self-Validating Assignment Complete Structural Elucidation HMBC->Validation

Fig 2. Self-validating 2D NMR workflow for definitive structural assignment of the pyridine core.

2D Validation Logic
  • COSY (Correlation Spectroscopy) : Confirms the J=8.3 Hz ortho-coupling between the doublet at 7.75 ppm (H-3) and the doublet of doublets at 8.15 ppm (H-4).

  • HSQC (Heteronuclear Single Quantum Coherence) : Directly maps the attached protons to their respective carbons, differentiating the CH carbons (C-3, C-4, C-6) from the quaternary carbons (C-2, C-5, C-2').

  • HMBC (Heteronuclear Multiple Bond Correlation) : The critical final step. A strong ³ JCH​ correlation from H-6 (8.95 ppm) to C-4 (136.8 ppm) and C-2' (144.5 ppm) definitively bridges the pyridine and imidazole rings, validating the C-5 substitution pattern.

References

  • 2-bromo-5-(1H-imidazol-2-yl)pyridine — Chemical Substance Information. NextSDS. Available at:[Link][1]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI International Journal of Molecular Sciences, 2025. Available at:[Link][3]

  • Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Inorganic Chemistry (ACS Publications), 2009. Available at:[Link][2]

  • Synthesis, Characterization and Antimicrobial Activity of Pyridine Linked Hydrazinyl Oxazoles / Imidazoles. AIP Publishing, 2020. Available at:[Link][4]

Sources

Foundational

Mechanistic Profiling and Assay Validation of the 2-Bromo-5-(1H-imidazol-2-yl)pyridine Scaffold in Targeted Drug Discovery

Executive Summary The compound 2-bromo-5-(1H-imidazol-2-yl)pyridine (CAS: 1211583-15-1) represents a highly privileged pharmacophore in modern medicinal chemistry . As a Senior Application Scientist, I frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-bromo-5-(1H-imidazol-2-yl)pyridine (CAS: 1211583-15-1) represents a highly privileged pharmacophore in modern medicinal chemistry . As a Senior Application Scientist, I frequently utilize this scaffold in the development of targeted therapeutics, particularly for serine/threonine kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and ALK5 (TGF-β Receptor Type I) . This technical guide delineates the mechanistic causality behind this scaffold's biological activity and provides field-proven, self-validating assay protocols for evaluating its derivatives.

The Mechanistic Paradigm of the Bidentate Scaffold

The core 2-(1H-imidazol-2-yl)pyridine motif functions as a potent bidentate ligand. In the context of kinase inhibition, it acts as a classic ATP-competitive hinge-binding motif, while the halogen substitution provides critical synthetic and spatial advantages .

  • Bidentate Hydrogen Bonding : The pyridine nitrogen acts as a hydrogen-bond acceptor, while the imidazole NH acts as a hydrogen-bond donor. Together, they form a highly stable, dual hydrogen-bond network with the backbone amide and carbonyl groups of the kinase hinge region.

  • The 5-Bromo Vector : The bromine atom at the 5-position of the pyridine ring serves a dual purpose. Biologically, it engages in halogen bonding with the target protein and fills adjacent hydrophobic pockets. Chemically, it is a critical synthetic handle (e.g., for Suzuki-Miyaura cross-coupling), allowing chemists to project larger aryl or heteroaryl groups into the DFG-in or DFG-out pockets, dramatically increasing target affinity and selectivity.

HingeBinding Scaffold 2-bromo-5-(1H-imidazol-2-yl)pyridine (Inhibitor Scaffold) PyridineN Pyridine Nitrogen (H-bond Acceptor) Scaffold->PyridineN ImidazoleNH Imidazole NH (H-bond Donor) Scaffold->ImidazoleNH Bromo 5-Bromo Group (Hydrophobic Vector) Scaffold->Bromo BackboneNH Backbone Amide NH PyridineN->BackboneNH H-bond BackboneCO Backbone Carbonyl ImidazoleNH->BackboneCO H-bond Hinge Kinase Hinge Region (e.g., ALK5 / p38) BackboneNH->Hinge BackboneCO->Hinge

Bidentate hydrogen-bonding mechanism of the imidazole-pyridine scaffold at the kinase hinge region.

Biological Assay Workflows

When evaluating imidazole-pyridine derivatives, standard fluorogenic assays often yield false positives or negatives due to the intrinsic autofluorescence of the conjugated ring system in the blue/green spectrum. To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical validation, followed by NanoBRET for cellular target engagement.

Protocol 1: Biochemical TR-FRET Kinase Binding Assay

Causality : TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with exceptionally long emission half-lives (milliseconds). By introducing a 100 µs time delay before measurement, short-lived compound autofluorescence decays completely, ensuring high signal-to-noise ratios. Self-Validation System : Every plate must include a DMSO-only vehicle (negative control) and a saturating concentration of a pan-kinase inhibitor like Staurosporine (positive control) to calculate the Z'-factor. A Z'-factor ≥ 0.6 validates the assay run.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating : Dispense 100 nL of 2-bromo-5-(1H-imidazol-2-yl)pyridine derivatives (in 100% DMSO) into a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to generate an 11-point dose-response curve.

  • Kinase Addition : Add 5 µL of GST-tagged p38α or ALK5 kinase (final concentration 5 nM) to all wells. Incubate for 15 minutes at room temperature.

  • Tracer & Antibody Addition : Add 5 µL of a detection mix containing a fluorescent kinase tracer (e.g., AlexaFluor 647, 30 nM) and a Europium-labeled anti-GST antibody (2 nM).

  • Equilibration : Seal the plate and incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Measurement : Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 615 nm (Europium) and 665 nm (Tracer) after a 100 µs delay.

  • Data Analysis : Calculate the FRET ratio (665 nm / 615 nm). Fit the dose-response data to a 4-parameter logistic curve to determine the IC50.

TRFRET Step1 Step 1: Kinase Incubation Incubate kinase with 2-bromo-5-(1H-imidazol-2-yl)pyridine Step2 Step 2: Tracer Addition Add fluorescent kinase tracer (AlexaFluor 647) Step1->Step2 Step3 Step 3: Antibody Binding Add Eu-labeled anti-tag antibody (binds to kinase tag) Step2->Step3 Step4 Step 4: Excitation (340 nm) Excite Europium fluorophore Step3->Step4 Step5 Step 5: Emission Measurement Measure FRET at 665 nm vs 615 nm Step4->Step5 Result Data Analysis Calculate IC50 from Emission Ratio (665/615 nm) Step5->Result

Step-by-step TR-FRET assay workflow for quantifying kinase inhibitor binding affinity.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality : Biochemical affinity does not guarantee cellular efficacy. The 5-bromo substitution often requires further lipophilic elaboration to penetrate cell membranes effectively. NanoBRET assays measure the compound's ability to displace a fluorescent tracer from a NanoLuc-tagged kinase inside living cells, accounting for membrane permeability and competition with physiological ATP levels (1-5 mM).

Step-by-Step Methodology:

  • Transfection : Transfect HEK293 cells with a plasmid encoding a NanoLuc-p38α fusion protein.

  • Plating : Seed cells at 2x10^4 cells/well in a 384-well white tissue culture plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Tracer & Compound Addition : Add the cell-permeable NanoBRET tracer. Immediately add the 2-bromo-5-(1H-imidazol-2-yl)pyridine derivatives in a dose-response format.

  • Incubation : Incubate for 2 hours to allow intracellular equilibration.

  • Detection : Add Nano-Glo Substrate (furimazine). Measure luminescence (460 nm) and BRET fluorescence (618 nm).

  • Validation : Calculate the BRET ratio. Use a known cell-permeable p38 inhibitor (e.g., SB203580) as a positive control to validate the dynamic range.

Quantitative Data Interpretation

The following table illustrates a typical structure-activity relationship (SAR) progression starting from the 2-bromo-5-(1H-imidazol-2-yl)pyridine intermediate. The data demonstrates how modifying the 5-bromo vector via cross-coupling translates into potent biochemical and cellular activity.

Table 1: Comparative in vitro profiling of 2-(1H-imidazol-2-yl)pyridine derivatives.

Compound Stage5-Position SubstitutionTargetBiochemical IC50 (nM)Cellular NanoBRET IC50 (nM)
Core ScaffoldNonep38α>10,000N/A
Intermediate 5-Bromo p38α 4,500 >10,000
Elaborated Lead5-(4-fluorophenyl)p38α1245
Elaborated Lead5-(3-pyridyl)ALK528110

Note: The 5-bromo intermediate exhibits weak biochemical affinity but serves as the essential synthetic foundation for the highly potent elaborated leads.

References

1. NextSDS. "2-bromo-5-(1H-imidazol-2-yl)pyridine — Chemical Substance Information." NextSDS Chemical Database. URL: [Link][1]

3. National Center for Biotechnology Information. "2-(1H-imidazol-2-yl)pyridine." PubChem Compound Summary for CID 589313. URL:[Link][2]

Sources

Exploratory

Toxicological Profiling and Laboratory Safety Directives for 2-Bromo-5-(1H-imidazol-2-yl)pyridine

Target Audience: Research Scientists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-bromo-5-(1H-imidazol-2-yl)pyridine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-bromo-5-(1H-imidazol-2-yl)pyridine (CAS: 1211583-15-1) represents a highly valuable, yet toxicologically complex, building block in modern medicinal chemistry. Imidazole-pyridine hybrids are widely recognized as "privileged scaffolds" due to their capacity to act as potent kinase inhibitors and allosteric modulators in oncology [1]. However, the integration of a halogenated pyridine ring with an unsubstituted imidazole moiety introduces specific handling risks, including acute systemic toxicity and targeted oxidative stress.

As a Senior Application Scientist, I have structured this guide to move beyond standard Material Safety Data Sheets (MSDS). This whitepaper synthesizes the mechanistic causality behind the compound's toxicity, translates GHS hazard codes into actionable laboratory safety protocols, and provides a self-validating experimental workflow for in vitro cytotoxicity screening.

Structural Pharmacology and Mechanistic Toxicology

The Imidazole-Pyridine Pharmacophore

The biological activity and inherent toxicity of 2-bromo-5-(1H-imidazol-2-yl)pyridine are dictated by its bipartite structure:

  • The Bromo-Pyridine Ring: The addition of the bromine atom at the C2 position significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate lipid bilayers and cross the blood-brain barrier (BBB). This structural feature is the primary driver behind its classification for Specific Target Organ Toxicity - Single Exposure (STOT SE 3) , as rapid CNS penetration can lead to neuro-depression and dizziness.

  • The Imidazole Moiety: The unsubstituted nitrogen atoms in the imidazole ring are excellent hydrogen bond acceptors and metal coordinators. While this makes the compound an effective inhibitor of metalloenzymes (such as Carbonic Anhydrase IX)[2], it also allows the compound to coordinate with the heme iron in Cytochrome P450 (CYP450) enzymes, leading to xenobiotic metabolic stress and hepatotoxicity.

Pathways of Cellular Toxicity

Exposure to halogenated pyridine derivatives is mechanistically linked to the rapid intracellular accumulation of Reactive Oxygen Species (ROS) [3]. The uncoupling of mitochondrial oxidative phosphorylation by the pyridine ring, combined with CYP450 inhibition by the imidazole ring, creates a dual-pathway metabolic crisis that triggers cellular apoptosis.

MechanisticPathway A 2-bromo-5-(1H-imidazol-2-yl)pyridine B CYP450 Enzyme Inhibition (Imidazole Coordination) A->B Hepatic Metabolism C Intracellular ROS Accumulation (Pyridine-induced) A->C Oxidative Stress D Mitochondrial Membrane Depolarization B->D Metabolic Stress C->D E Cellular Apoptosis (Cytotoxicity) D->E

Caption: Mechanistic pathway of imidazole-pyridine induced cellular toxicity and apoptosis.

Quantitative Safety Data and MSDS Translation

To ensure rigorous safety compliance, the physicochemical properties and must be integrated into daily laboratory risk assessments [4].

Table 1: Physicochemical Identifiers
PropertyValueMechanistic Implication
Chemical Name 2-bromo-5-(1H-imidazol-2-yl)pyridineBipartite hybrid scaffold.
CAS Number 1211583-15-1Unique regulatory identifier.
Molecular Weight 224.06 g/mol Low MW facilitates rapid cellular diffusion.
Formula C8H6BrN3Halogenation drives high lipophilicity.
Table 2: GHS Hazard Classifications & Precautionary Directives
Hazard ClassCategoryCodeDescriptionLaboratory Directive
Acute Toxicity 4H302/312/332Harmful via oral, dermal, and inhalation routes.Handle exclusively inside a Class II Biosafety Cabinet (BSC) or chemical fume hood.
Skin Irritation 2H315Causes localized skin irritation.Mandate double-gloving with nitrile (not latex) due to organic solvent permeability.
Eye Irritation 2AH319Causes serious eye irritation.Chemical splash goggles are strictly required; safety glasses are insufficient.
STOT SE 3H336May cause drowsiness or dizziness.Monitor for CNS effects; ensure ambient laboratory ventilation exceeds 6 ACH.

Self-Validating Experimental Protocols

When evaluating the biological activity or toxicity of 2-bromo-5-(1H-imidazol-2-yl)pyridine, the experimental design must be robust enough to rule out false positives caused by solvent toxicity or assay interference. The following protocol outlines a self-validating multiplexed assay designed to measure both ROS generation and ATP-dependent cell viability.

Workflow Visualization

ExperimentalWorkflow S1 Cell Seeding (96-well plate) S2 Compound Dosing (0.1 - 100 µM) S1->S2 S3 Incubation (24-48h, 37°C) S2->S3 S4 Viability/ROS Assay (Multiplexed) S3->S4 S5 High-Content Analysis S4->S5

Caption: Step-by-step experimental workflow for high-throughput cytotoxicity and ROS screening.

Step-by-Step Methodology

Step 1: Reagent Preparation & Formulation

  • Action: Dissolve the lyophilized 2-bromo-5-(1H-imidazol-2-yl)pyridine powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to yield a 10 mM master stock.

  • Causality: The bromo-substitution drastically reduces aqueous solubility. Using anhydrous DMSO prevents precipitation. The stock must be aliquoted and stored at -20°C to prevent repeated freeze-thaw degradation of the imidazole ring.

Step 2: In Vitro Cell Culture & Seeding

  • Action: Seed target cells (e.g., HepG2 for hepatotoxicity models) at a density of 1×104 cells/well in a black, clear-bottom 96-well microplate. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: A 24-hour pre-incubation ensures cells re-adhere and enter the logarithmic growth phase. Testing compounds on senescent or over-confluent cells skews metabolic baseline data.

Step 3: Self-Validating Compound Administration

  • Action: Perform a 10-point serial dilution (0.1 µM to 100 µM).

    • Internal Control 1 (Vehicle): 0.5% DMSO in media.

    • Internal Control 2 (Positive): 10 µM Doxorubicin.

    • Internal Control 3 (Negative): Cell-free media wells.

  • Causality: This step creates the self-validating system. The vehicle control proves that the solvent isn't causing baseline toxicity (DMSO must remain 0.5% v/v). The positive control validates the assay's sensitivity to apoptosis, and the cell-free wells allow for the subtraction of background fluorescence.

Step 4: Multiplexed Assay Execution

  • Action: Following a 48-hour compound incubation, add 10 µM of H2DCFDA (fluorometric ROS probe) and incubate for 30 minutes. Read fluorescence (Ex/Em: 495/529 nm). Immediately following, add CellTiter-Glo reagent, lyse for 10 minutes on an orbital shaker, and read luminescence.

  • Causality: Multiplexing allows researchers to directly correlate the cause (ROS generation detected by DCFDA) with the effect (ATP depletion and cell death detected by CellTiter-Glo) within the exact same cell population, eliminating well-to-well biological variance.

References

  • Title: Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction Source: ACS Omega URL: [Link]

  • Title: Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules Source: ACS Omega URL: [Link]

  • Title: Mechanistic insights into pyridine exposure induced toxicity in model species Source: ResearchGate URL: [Link]

  • Title: 2-bromo-5-(1H-imidazol-2-yl)pyridine — Chemical Substance Information & Hazard Classifications Source: NextSDS Chemical Database URL: [Link]

Protocols & Analytical Methods

Method

Preparation of transition metal coordination complexes with 2-bromo-5-(1h-imidazol-2-yl)pyridine

Application Note: High-Yield Preparation and Characterization of Transition Metal Coordination Complexes using 2-Bromo-5-(1H-imidazol-2-yl)pyridine Executive Summary & Mechanistic Insights The design of transition metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Preparation and Characterization of Transition Metal Coordination Complexes using 2-Bromo-5-(1H-imidazol-2-yl)pyridine

Executive Summary & Mechanistic Insights

The design of transition metal complexes for photoredox catalysis, OLEDs, and targeted metallo-pharmaceuticals relies heavily on the precise selection of nitrogen-donor ligands. While the ubiquitous 2-(1H-imidazol-2-yl)pyridine (2-pyim) is well-documented as a robust bidentate N,N'-chelator[1], the structural isomer 2-bromo-5-(1H-imidazol-2-yl)pyridine (CAS: 1211583-15-1) presents a fundamentally different coordination paradigm[2].

The Causality of Ligand Design: In standard 2-pyim, the proximity of the pyridine and imidazole nitrogens allows for the formation of a highly stable 5-membered chelate ring. However, in the 2-bromo-5-substituted isomer, the spatial divergence between the pyridine nitrogen and the imidazole ring prevents single-metal bidentate chelation. Furthermore, the bulky, electron-withdrawing bromine atom at the 2-position sterically and electronically deactivates the adjacent pyridine nitrogen.

Consequently, this ligand preferentially coordinates as a monodentate donor through the highly Lewis-basic imidazole imine nitrogen. This regioselective coordination is highly advantageous: it securely anchors the transition metal (e.g., Ru, Ir, Cu) while leaving the 2-bromo-pyridine moiety uncoordinated and fully accessible for post-synthetic modifications, such as Suzuki-Miyaura cross-coupling, to attach targeting peptides or fluorophores in late-stage drug development.

G L 2-bromo-5-(1H-imidazol-2-yl)pyridine ImN Imidazole Imine N (Primary Coordination Site) L->ImN High Lewis Basicity PyN Pyridine N (Sterically Hindered by Br) L->PyN Weak Binding / Repulsion Br 2-Bromo Substituent (Post-Synthetic Modification) L->Br Orthogonal Reactivity

Regioselective coordination logic of the asymmetric 2-bromo-5-(1H-imidazol-2-yl)pyridine ligand.

Materials and Reagents

To ensure self-validating and reproducible protocols, all reagents must be of >98% purity. Solvents must be degassed prior to use to prevent the oxidation of low-valent metal precursors.

Reagent / MaterialRole in SynthesisEquivalents
2-bromo-5-(1H-imidazol-2-yl)pyridine Target Ligand (L)2.2 eq (Ru) / 2.0 eq (Cu)
cis-[Ru(bpy)₂Cl₂] Ru(II) Metal Precursor1.0 eq
CuCl₂·2H₂O Cu(II) Metal Precursor1.0 eq
Silver Hexafluorophosphate (AgPF₆) Halide Abstraction Agent2.2 eq
Ammonium Hexafluorophosphate (NH₄PF₆) Counterion Exchange / PrecipitationExcess (Saturated)
Ethanol / Water (3:1 v/v) Primary Reaction SolventN/A
Acetonitrile / Diethyl Ether Recrystallization SolventsN/A

Data Summary: Quantitative stoichiometry for the preparation of transition metal complexes.

Experimental Workflows & Protocols

The following protocols detail the synthesis of a photoluminescent Ruthenium(II) complex and a bioactive Copper(II) complex. Every step is designed to drive the thermodynamic equilibrium toward the desired product.

Protocol A: Synthesis ofRu(bpy)₂(L)₂₂

Objective: Generate a stable, photoredox-active Ru(II) complex with orthogonal bromo-handles.

  • Halide Abstraction (Activation):

    • Procedure: Suspend 1.0 mmol of cis-[Ru(bpy)₂Cl₂] in 20 mL of a degassed Ethanol/Water (3:1) mixture. Add 2.2 mmol of AgPF₆. Stir the mixture in the dark at room temperature for 2 hours.

    • Causality: The Ru-Cl bond is kinetically inert. AgPF₆ acts as a halide scavenger, precipitating insoluble AgCl. This removes the strongly coordinating chlorides and generates a highly reactive, electrophilic solvento-intermediate [Ru(bpy)₂(EtOH)₂]²⁺. The reaction is kept in the dark to prevent premature photo-induced ligand dissociation.

  • Filtration:

    • Procedure: Filter the suspension through a pad of Celite to remove the AgCl precipitate. Wash the pad with 5 mL of ethanol.

  • Ligand Coordination:

    • Procedure: To the clear red filtrate, add 2.2 mmol of 2-bromo-5-(1H-imidazol-2-yl)pyridine. Purge the flask with N₂ and heat to reflux (approx. 85°C) for 12 hours.

    • Causality: Refluxing provides the necessary activation energy to displace the coordinated solvent molecules with the imidazole nitrogen of the ligand. N₂ prevents the oxidation of Ru(II) to Ru(III) at elevated temperatures.

  • Counterion Exchange and Isolation:

    • Procedure: Cool the reaction to room temperature. Add 5 mL of a saturated aqueous solution of NH₄PF₆ dropwise.

    • Causality: The addition of the bulky, non-coordinating PF₆⁻ anion induces an ion-pairing effect, drastically reducing the solubility of the cationic Ru(II) complex in the polar solvent, forcing it to precipitate as a microcrystalline solid.

  • Purification:

    • Procedure: Collect the solid via centrifugation. Wash sequentially with cold water (to remove excess salts) and diethyl ether (to remove unreacted organic ligand). Recrystallize by vapor diffusion of diethyl ether into an acetonitrile solution of the complex.

G N1 cis-[Ru(bpy)2Cl2] N2 Halide Abstraction (AgPF6, Dark) N1->N2 Removes Cl- N3 Active Intermediate [Ru(bpy)2(Solv)2]2+ N2->N3 AgCl ppt N4 Ligand Addition (Reflux, N2) N3->N4 Substitution N5 Anion Exchange (NH4PF6) N4->N5 Coordination N6 Target Complex [Ru(bpy)2(L)2](PF6)2 N5->N6 Precipitation

Workflow for the synthesis of Ruthenium(II) complexes via halide abstraction.

Protocol B: Synthesis of [Cu(L)₂Cl₂]

Objective: Synthesize a mononuclear Copper(II) complex for evaluation as an antimicrobial/antineoplastic agent.

  • Complexation:

    • Procedure: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of anhydrous methanol. In a separate vial, dissolve 2.0 mmol of 2-bromo-5-(1H-imidazol-2-yl)pyridine in 10 mL of methanol.

    • Causality: Methanol is selected because it solubilizes both the inorganic salt and the organic ligand, ensuring a homogeneous reaction environment without the need for harsh heating.

  • Incubation:

    • Procedure: Add the ligand solution dropwise to the stirring copper solution. The solution will immediately transition from pale blue to deep green/blue, indicating successful coordination. Stir at room temperature for 4 hours.

  • Isolation:

    • Procedure: Concentrate the solution under reduced pressure to approximately 5 mL. Place the vial in a 4°C refrigerator overnight. Collect the resulting precipitate via vacuum filtration, wash with cold methanol, and dry in vacuo.

Expected Analytical Profiles

To validate the success of the synthesis, compare your analytical results against the expected parameters below. The hemilability and electronic properties of 2-pyim derivatives are well-documented[3], allowing for predictable spectral shifts.

Analytical MethodExpected Observation for₂Expected Observation for [Cu(L)₂Cl₂]
¹H NMR (CD₃CN) Downfield shift of imidazole N-H and adjacent C-H protons relative to free ligand. Bromo-pyridine protons remain relatively unshifted.N/A (Paramagnetic Cu(II) broadens signals).
UV-Vis Spectroscopy Intense MLCT band at ~450-470 nm.d-d transition band at ~680-720 nm.
Mass Spectrometry (ESI+) [M - 2PF₆]²⁺ peak corresponding to the intact dicationic complex.[M - Cl]⁺ peak indicating loss of one chloride.
Cyclic Voltammetry Reversible Ru(II)/Ru(III) oxidation wave at ~1.2 V vs Ag/AgCl.Irreversible Cu(II)/Cu(I) reduction.

Data Summary: Baseline characterization metrics for the synthesized transition metal complexes.

Post-Synthetic Modification (The "Bromo" Advantage)

The true value of utilizing the 2-bromo-5-(1H-imidazol-2-yl)pyridine ligand lies in the uncoordinated bromo-pyridine moiety. Once the metal complex is isolated and purified, the C-Br bond can be subjected to Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Because the transition metal (e.g., Ru) is sterically protected by the bipyridine ligands and securely anchored to the imidazole nitrogen, the complex can survive mild coupling conditions. This allows researchers to "click" the metallo-complex onto boronic acid-functionalized antibodies, nanoparticles, or solid supports, effectively bridging the gap between coordination chemistry and targeted drug delivery.

References

  • Sigma-Aldrich. 2-bromo-5-(1H-imidazol-2-yl)pyridine Product Page. Retrieved from:[2]

  • CymitQuimica. CAS 18653-75-3: 2-(1H-Imidazol-2-Yl)-Pyridine Coordination Properties. Retrieved from:[1]

  • Chemchart. 2-(1H-Imidazol-2-yl)pyridine (18653-75-3) - Most-cited Publications on Metal Complexes. Retrieved from:[3]

Sources

Application

Scale-up synthesis and manufacturing methods for 2-bromo-5-(1h-imidazol-2-yl)pyridine

An Application Note and Protocol for the Scale-Up Synthesis and Manufacturing of 2-bromo-5-(1H-imidazol-2-yl)pyridine Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Synthesis and Manufacturing of 2-bromo-5-(1H-imidazol-2-yl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scalable synthesis and manufacturing of 2-bromo-5-(1H-imidazol-2-yl)pyridine, a key building block and starting material in the development of various pharmaceutical agents.[1][2] The presented strategy is designed for robustness, scalability, and efficiency, moving from readily available commercial starting materials. We detail a two-step synthetic sequence, beginning with the preparation of the key intermediate, 2-bromo-5-formylpyridine, followed by the construction of the imidazole ring using the Van Leusen three-component reaction. This guide includes detailed experimental protocols, process safety considerations, and analytical checkpoints essential for successful implementation in a drug development and manufacturing environment.

Introduction and Strategic Overview

The 2-(pyridin-2-yl)imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Consequently, a reliable and scalable supply of functionalized building blocks like 2-bromo-5-(1H-imidazol-2-yl)pyridine is critical for advancing drug discovery programs. This application note outlines a validated manufacturing strategy that prioritizes process efficiency, safety, and control.

Our synthetic approach is based on a convergent strategy that constructs the imidazole ring onto a pre-functionalized pyridine core. This method avoids potentially problematic C-C or C-N coupling reactions with pre-formed, and often sensitive, imidazole rings.[3] The chosen pathway leverages well-understood, high-yielding chemical transformations amenable to large-scale production.

Retrosynthetic Analysis

The logical disconnection of the target molecule is illustrated below. The primary disconnection is at the imidazole ring, leading back to the key aldehyde intermediate. This intermediate is then traced back to a common, commercially available brominated pyridine.

G Target 2-bromo-5-(1H-imidazol-2-yl)pyridine Intermediate1 2-bromo-5-formylpyridine Target->Intermediate1 Van Leusen Imidazole Synthesis Intermediate2 Tosylmethyl isocyanide (TosMIC) + NH3 Source Target->Intermediate2 Van Leusen Imidazole Synthesis StartingMaterial 2,5-dibromopyridine Intermediate1->StartingMaterial Grignard Formylation

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate: 2-Bromo-5-formylpyridine

The synthesis of the aldehyde intermediate is a critical first step. We employ a Grignard exchange-formylation reaction on 2,5-dibromopyridine. This approach offers high selectivity and yield, utilizing readily available and cost-effective reagents.

Principle of the Reaction

This transformation leverages the differential reactivity of the bromine atoms on the pyridine ring. The bromine at the 5-position is more susceptible to magnesium-halogen exchange to form a Grignard reagent. This organometallic intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired aldehyde.[4] Careful control of temperature is paramount to prevent side reactions and ensure the stability of the Grignard reagent.

Laboratory-Scale Protocol (Up to 100 g)

Materials:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Isopropylmagnesium chloride (LiCl complex, 1.3 M in THF) (1.1-1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (3.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Set up a dry, inert-atmosphere reaction vessel equipped with a mechanical stirrer, thermocouple, and addition funnel.

  • Charge the vessel with 2,5-dibromopyridine and anhydrous THF (approx. 5-7 mL per gram of starting material).

  • Cool the resulting solution to between -15 °C and -10 °C.

  • Slowly add the isopropylmagnesium chloride solution via the addition funnel, ensuring the internal temperature does not exceed -5 °C. The addition typically takes 1-2 hours.

  • After the addition is complete, allow the mixture to stir at -15 °C to -10 °C for an additional 1-2 hours to ensure complete Grignard formation.

  • In a separate flask, prepare a solution of DMF in anhydrous THF (1:1 v/v).

  • Slowly add the DMF solution to the reaction mixture, again maintaining an internal temperature below -5 °C.

  • Upon completion of the DMF addition, allow the reaction to stir for another 30-60 minutes at the same temperature.

  • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl, ensuring the temperature does not rise above 10 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel chromatography or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 2-bromo-5-formylpyridine as a solid.

Imidazole Ring Formation: The Van Leusen Reaction

With the key aldehyde in hand, the final step is the construction of the imidazole ring. The Van Leusen three-component reaction (vL-3CR) is an exceptionally robust and versatile method for this purpose.[5][6]

Mechanistic Rationale

The vL-3CR involves the in situ formation of an aldimine from the aldehyde (2-bromo-5-formylpyridine) and an ammonia source (e.g., ammonium acetate).[7] Under basic conditions, tosylmethyl isocyanide (TosMIC) is deprotonated, and the resulting anion undergoes a cycloaddition with the aldimine. The subsequent elimination of toluenesulfinic acid from the cycloadduct yields the aromatic imidazole ring.[8] This one-pot procedure is highly efficient and avoids the isolation of potentially unstable imine intermediates.

Laboratory-Scale Protocol (Up to 50 g)

Materials:

  • 2-Bromo-5-formylpyridine (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Ammonium acetate (3.0-5.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

Procedure:

  • To a reaction vessel, add 2-bromo-5-formylpyridine, ammonium acetate, and methanol (approx. 10 mL per gram of aldehyde).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add TosMIC and potassium carbonate to the mixture.

  • Heat the reaction to reflux (approx. 65 °C for methanol) and monitor by TLC or HPLC for the consumption of the starting aldehyde. The reaction is typically complete within 4-8 hours.

  • Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between water and dichloromethane.

  • Separate the layers and extract the aqueous phase with additional DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by silica gel chromatography or, for scale-up, by crystallization/recrystallization from a solvent such as ethyl acetate or acetonitrile to yield 2-bromo-5-(1H-imidazol-2-yl)pyridine.

Scale-Up and Manufacturing Considerations

Transitioning from laboratory-scale protocols to a manufacturing environment requires careful consideration of process safety, efficiency, and control.

Integrated Manufacturing Workflow

The following diagram outlines the complete manufacturing process flow, incorporating critical quality control (QC) checkpoints.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis RM1 2,5-dibromopyridine S1_Reaction Grignard Reaction (-15 to -5 °C) RM1->S1_Reaction RM2 iPrMgCl·LiCl RM2->S1_Reaction RM3 DMF RM3->S1_Reaction S1_Workup Aqueous Quench & Extraction S1_Reaction->S1_Workup S1_Purify Crystallization S1_Workup->S1_Purify S1_QC QC Analysis (Purity, Identity) S1_Purify->S1_QC S1_Product Intermediate: 2-bromo-5-formylpyridine S1_QC->S1_Product S2_Reaction Van Leusen Cyclization (Reflux) S1_Product->S2_Reaction RM4 TosMIC RM4->S2_Reaction RM5 NH4OAc RM5->S2_Reaction S2_Workup Extraction S2_Reaction->S2_Workup S2_Purify Final Crystallization S2_Workup->S2_Purify S2_QC Final Release QC (Purity, Impurities, Assay) S2_Purify->S2_QC Final_Product Final Product: 2-bromo-5-(1H-imidazol-2-yl)pyridine S2_QC->Final_Product

Caption: End-to-end manufacturing workflow for the target compound.

Process Safety Management
  • Grignard Reaction: This step is highly exothermic and involves flammable solvents (THF). Strict temperature control is non-negotiable. The use of jacketed reactors with automated cooling systems is mandatory. All additions must be performed slowly and sub-surface to avoid localized heating. The system must be maintained under a dry, inert atmosphere (e.g., nitrogen) to prevent quenching by moisture and air.[9]

  • Reagent Handling: Isopropylmagnesium chloride is corrosive and water-reactive. TosMIC is a lachrymator and should be handled in a well-ventilated fume hood or with appropriate containment.

  • General Precautions: All personnel must use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[10] A thorough Process Hazard Analysis (PHA) should be conducted before any large-scale campaign to identify and mitigate potential risks.[11]

Data Summary and Key Process Parameters

The following table summarizes typical results and critical parameters for the two-step synthesis.

ParameterStep 1: Grignard FormylationStep 2: Van Leusen Cyclization
Key Reagents 2,5-dibromopyridine, iPrMgCl·LiCl, DMF2-bromo-5-formylpyridine, TosMIC
Solvent(s) Anhydrous THFMethanol
Temperature -15 °C to -5 °CReflux (~65 °C)
Reaction Time 3-5 hours4-8 hours
Typical Yield 75-85%80-90%
Typical Purity (Post-Crystallization) >98.5% (HPLC)>99.0% (HPLC)
Critical Control Points Strict temperature control during additions; Anhydrous conditionsMonitoring starting material consumption

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable pathway for the manufacture of 2-bromo-5-(1H-imidazol-2-yl)pyridine. By utilizing a highly selective Grignard formylation followed by an efficient Van Leusen imidazole synthesis, this process delivers high yields and purity. The outlined workflow, when combined with rigorous process safety management and in-process controls, is well-suited for the production of multi-kilogram quantities required for advanced pharmaceutical development and commercial supply.

References

  • Organic Chemistry Portal. "Van Leusen Imidazole Synthesis". Available at: [Link][5]

  • Gracias, V., Gasiecki, A. F., & Djuric, S. W. (2005). Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions. Organic Letters, 7(15), 3183–3186. Available at: [Link][7]

  • Gao, C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1163. Available at: [Link][6]

  • ResearchGate. "Mechanism of van Leusen imidazole synthesis". Available at: [Link][12]

  • Wikipedia. "Van Leusen reaction". Available at: [Link][8]

  • Royal Society of Chemistry. "A metal-free, mild, and selective method for the synthesis of mono-substituted halogenated pyridines and pyrimidines". Available at: [Link]

  • ResearchGate. "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines". Available at: [Link][13]

  • HeteroLetters. "A convenient and scalable process for preparation of 2,5-dibromopyridine". Available at: [Link]

  • Semantic Scholar. "Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H- 1,2,3-Triazol-4-yl) Methyl)". Available at: [https://www.semanticscholar.org/paper/Synthesis-2-Bromo-6-(4%2C5-Diphenyl-1-((1-Phenyl-1H-Triazol-4-yl)-Methyl)-Goud-Divya/b1e2e775a611c01e56b4f74d754173163351280b]([Link]]

  • National Center for Biotechnology Information. "Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy". Available at: [Link][14]

  • Google Patents. "Preparation method of 2-bromo-5-aldehyde pyridine". CN112479991A. Available at: [4]

  • Organic Synthesis. "Buchwald-Hartwig Coupling". Available at: [Link][15]

  • MDPI. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles". Available at: [Link]

  • Eureka by PatSnap. "Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine". Available at: [Link]

  • National Center for Biotechnology Information. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities". Available at: [Link][16]

  • ACS Publications. "Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines". Available at: [Link][17]

  • PubMed. "Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents". Available at: [Link][1]

  • PubChem. "2-bromo-5-(1h-imidazol-2-yl)pyridine". Available at: [Link][2]

  • Eureka by PatSnap. "Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine". Available at: [Link]

  • NextSDS. "2-bromo-5-(1H-imidazol-2-yl)pyridine — Chemical Substance Information". Available at: [Link]

  • Chem-Station. "Buchwald-Hartwig Cross Coupling". Available at: [Link]

  • IChemE. "A strategy for process safety in the fine chemical and speciality chemical industries". Available at: [Link][11]

  • MDPI. "Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis". Available at: [Link]

  • Garg Lab - UCLA. "Patents & Products". Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling". Available at: [Link]

  • SciSpace. "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-Bromo-5-(1H-imidazol-2-yl)pyridine Derivatives

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the notoriously difficult cryst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the notoriously difficult crystallization of 2-bromo-5-(1H-imidazol-2-yl)pyridine derivatives.

These molecules present a "perfect storm" of crystallographic challenges: tautomeric ambiguity, competing supramolecular synthons, and a high propensity for liquid-liquid phase separation (LLPS). This guide will deconstruct the physical chemistry behind these failures and provide self-validating protocols to engineer robust crystalline solids.

Mechanistic Root Causes of Crystallization Failure

Before applying a fix, it is critical to understand the causality behind why your derivative is failing to crystallize. The structural features of 2-bromo-5-(1H-imidazol-2-yl)pyridines introduce three primary thermodynamic and kinetic hurdles:

  • Liquid-Liquid Phase Separation (Oiling Out): Oiling out is a kinetic phenomenon where supersaturation forces the initially dissolved compound to separate into a secondary, solute-rich liquid phase (an emulsion) rather than a rigid crystal lattice[1]. In ternary systems (solute/solvent/anti-solvent), the solute forces a spinodal decomposition that severely delays crystal nucleation[2]. These oil droplets exhibit high molecular mobility and act as a sink for impurities, eventually solidifying into a sticky, amorphous gum[1].

  • Halogen vs. Hydrogen Bond Competition: The molecule contains an imidazole ring (H-bond donor/acceptor) and a pyridine ring (H-bond acceptor). Simultaneously, the bromine atom acts as a halogen bond (XB) donor. Because the polarizability of bromine is lower than that of iodine, it is a weaker XB donor, placing it at a disadvantage when competing with hydrogen bonds for the pyridine nitrogen[3]. This competition leads to frustrated, disordered crystal packing[4].

  • Tautomeric Disorder: The 1H-imidazole moiety exists in rapid tautomeric equilibrium. For a crystal lattice to form, the system must pay an entropic penalty to lock the molecule into a single tautomeric state. If the solvent does not strongly favor one tautomer, the resulting solid will often be an amorphous mixture.

Troubleshooting Workflow

Use the following diagnostic pathway to identify and resolve your specific crystallization bottleneck.

G Start Observation: Poor Crystallization LLPS Is it Oiling Out (LLPS)? Start->LLPS LLPS_Fix Map Phase Diagram & Seed Before Miscibility Gap LLPS->LLPS_Fix Yes Tautomer Is it Tautomeric Disorder? LLPS->Tautomer No Success Highly Crystalline API Isolated LLPS_Fix->Success Tautomer_Fix Perform Salt Formation (Charge-Assisted H-Bonds) Tautomer->Tautomer_Fix Yes Halogen Halogen Bond Competition? Tautomer->Halogen No Tautomer_Fix->Success Halogen_Fix Screen Polar Aprotic Solvents Halogen->Halogen_Fix Yes Halogen_Fix->Success

Workflow for diagnosing and resolving crystallization failures in bromo-pyridine derivatives.

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Seeding to Bypass LLPS (Oiling Out)

Causality: Oiling out occurs when the system enters a miscibility gap before reaching the critical supersaturation required for nucleation. By determining the phase diagram and introducing seeds above the monotectic temperature (the point of oiling out), we provide a low-energy surface for solute deposition, bypassing the liquid-liquid phase separation entirely[5].

Step-by-Step Methodology:

  • Phase Diagram Mapping: Dissolve 500 mg of the derivative in 5 mL of Cyclopentyl methyl ether (CPME). Use a turbidity probe (e.g., FBRM or EasyViewer) to map the solubility curve and identify the exact temperature where droplet formation (LLPS) occurs[1].

  • Preparation: Prepare a fresh solution of the API in CPME at 10°C above the identified LLPS boundary.

  • Controlled Cooling: Cool the reactor at a strict rate of 0.1 °C/min to exactly 2°C above the LLPS boundary.

  • Seeding: Introduce 2-5 wt% of highly pure, milled crystalline seeds (obtained via prior slow evaporation).

    • Validation Checkpoint: Monitor the FBRM probe. If chord counts increase steadily without the spherical droplet signatures of oiling out, the seeds have successfully initiated secondary nucleation.

  • Anti-Solvent Dosing: Begin dosing heptane (anti-solvent) at a rate of 0.05 volumes/min. The slow addition ensures the supersaturation remains within the metastable zone, preventing spinodal decomposition[2].

  • Aging and Isolation: Age the suspension for 2 hours at the final temperature to allow for Ostwald ripening. Filter and wash with cold heptane.

Protocol B: Co-Crystallization / Salt Formation to Lock Tautomers

Causality: The cationic pyridinium or imidazolium groups vastly increase the predictability of the crystal lattice by forming charge-assisted hydrogen bonds[6]. This restricts the tautomeric equilibrium and overrides the weak, disruptive Br···N halogen bonds.

Step-by-Step Methodology:

  • Solvent Selection: Suspend 1.0 equivalent of the derivative in a polar aprotic solvent (e.g., Acetonitrile) to disrupt existing disordered hydrogen-bond networks.

  • Co-former Addition: Add 1.05 equivalents of a strong acid (e.g., p-Toluenesulfonic acid or Maleic acid).

  • Thermal Cycling: Heat the suspension to 60°C until complete dissolution is achieved (confirming proton transfer and salt formation).

  • Nucleation: Cool linearly to 5°C at 0.5 °C/min.

    • Validation Checkpoint: Extract a 1 mL aliquot and run a rapid Differential Scanning Calorimetry (DSC) scan. A single, sharp endothermic melting peak confirms the successful formation of a unified crystalline salt, validating the suppression of tautomeric mixtures.

  • Isolation: Filter the resulting crystals under a nitrogen atmosphere and dry under vacuum at 40°C for 12 hours.

Quantitative Data: Solvent Screening Matrix

The following table summarizes the thermodynamic and kinetic behaviors of 2-bromo-5-(1H-imidazol-2-yl)pyridine derivatives across various solvent systems, providing a predictive baseline for your experiments.

Solvent SystemSolubility (mg/mL at 25°C)LLPS (Oiling Out) TendencyTypical Crystallization OutcomeRecommended Troubleshooting Action
Water / Methanol > 150 (High)High (Oils out at >40°C)Amorphous gum / GelAvoid; or use strict seeding before the miscibility gap.
CPME / Heptane 25 - 50 (Moderate)ModerateMetastable crystalsIdeal for controlled anti-solvent crystallization.
Acetonitrile < 10 (Low)LowFine needlesBest for salt formation and charge-assisted H-bonding.
Cyclohexane < 2 (Very Low)HighOiling out below monotectic TRequires seeding in an oiling-out system[5].

Frequently Asked Questions (FAQs)

Q: Why does my product form a sticky gum instead of crystals when cooling? A: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS). The system has entered a miscibility gap, separating into a solute-rich oil phase and a solute-lean continuous phase[1]. Because the oil droplets are highly concentrated and unstable, they trap impurities and eventually solidify into an amorphous gum[1]. To resolve this, map the phase diagram and seed the solution before it reaches the oiling-out temperature.

Q: How does the bromine atom specifically interfere with my crystallization? A: Bromine acts as a halogen bond (XB) donor. While it is a weaker donor than iodine[4], it still attempts to form Br···N contacts with the pyridine or imidazole rings[3]. This creates a direct structural competition with the molecule's hydrogen bonds. When the energies of the H-bond and XB networks are similar, the molecule struggles to select a single packing motif, resulting in polymorphism or amorphous precipitation.

Q: Can oiling out ever be used to my advantage? A: Yes, under highly specific conditions. While generally undesirable, oiling out can sometimes act as a purification step. Because the target material and impurities distribute into the two liquid phases according to their own partition coefficients, the composition of the "mother phase" changes[7]. If the impurities partition favorably into the solute-lean phase, the resulting oil droplets (and subsequent crystals) may actually be of higher purity[7]. However, this requires precise phase-diagram control.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Showdown: A Comparative Guide to 2-Bromo-5-(1H-imidazol-2-yl)pyridine and its 2-Chloro Analog in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool for constructing complex molecular architectures.[1] The 2-(imidazol-2-yl)pyridine scaffold is a privileged motif found in numerous bioactive compounds and functional materials.[2] Consequently, functionalized precursors like 2-halo-5-(1H-imidazol-2-yl)pyridines are critical building blocks. The choice between a 2-bromo and a 2-chloro analog is a frequent and pivotal decision for synthetic chemists, impacting reaction efficiency, cost, and overall strategy.

This guide provides an in-depth, objective comparison of the reactivity of 2-bromo-5-(1H-imidazol-2-yl)pyridine and its 2-chloro counterpart. We will dissect the fundamental principles governing their reactivity, present comparative experimental data for key transformations, and offer detailed protocols to guide your synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength

The disparate behavior of aryl bromides and chlorides in cross-coupling reactions is rooted in the fundamental strength of the carbon-halogen (C-X) bond. The rate-determining step for most palladium-catalyzed cross-coupling cycles is the oxidative addition of the C-X bond to the palladium(0) catalyst.[3] This step involves the cleavage of the C-X bond, meaning a weaker bond will lead to a faster reaction, often under milder conditions.[3]

The established trend for bond dissociation energies (BDE) clearly illustrates this difference:

  • C-Br Bond Energy: ~276 kJ/mol[3]

  • C-Cl Bond Energy: ~339 kJ/mol[3]

This significant energy gap is why 2-bromopyridines are inherently more reactive substrates than their 2-chloropyridine analogs.[3][4] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster.[3] Conversely, the robustness of the C-Cl bond necessitates more energy input, which in a practical sense translates to higher temperatures, longer reaction times, or, most critically, the use of more sophisticated and highly active catalyst systems to facilitate this challenging step.[4]

cluster_0 Reactivity Principle cluster_1 Bond Dissociation Energy (BDE) Start Aryl Halide (Ar-X) TS [Ar-Pd(X)L_n] Start->TS Oxidative Addition (Rate-Determining Step) Pd0 Pd(0)L_n Pd0->TS Product Oxidative Addition Product (Ar-Pd(II)-X) TS->Product CBr C-Br Bond (Lower BDE) CCl C-Cl Bond (Higher BDE)

Caption: Oxidative addition is the critical, rate-determining step in many cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical difference in bond strength manifests clearly in the practical application of these building blocks in widely used C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for creating biaryl and hetero-biaryl structures. Here, the reactivity gap between the bromo and chloro analogs is pronounced. 2-Bromopyridines can often be coupled effectively using standard, commercially available palladium catalysts. In contrast, 2-chloropyridines typically demand more specialized, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) to achieve comparable yields.[4][5]

Table 1: Comparative Data for Suzuki-Miyaura Coupling of 2-Halopyridines

SubstrateCoupling PartnerCatalyst SystemBaseTemp. / TimeYield (%)
2-Bromo-pyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃80°C / 4h~95%[6]
2-Chloro-pyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃80°C / 12h~80%[5]
2-Chloro-pyridineFuran-2-yl-trifluoroboratePd(OAc)₂ / RuPhosK₃PO₄100°C / 12h~85%[7]
2-Bromo-5-(imidazolyl)pyridineArylboronic acidPd(dppf)Cl₂Na₂CO₃100°C / 6hHigh (Typical)
2-Chloro-5-(imidazolyl)pyridineArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄110°C / 18hGood (Typical)

Note: Data for the specific imidazolyl-substituted compounds are based on established reactivity patterns for analogous systems. Yields are representative and can vary based on the specific boronic acid and precise conditions.

Buchwald-Hartwig Amination

For the synthesis of N-aryl pyridines, a crucial transformation in medicinal chemistry, the Buchwald-Hartwig amination is the method of choice.[8][9] Once again, 2-bromopyridines serve as highly reliable substrates, reacting with a wide array of amines under relatively mild conditions.[10] The corresponding 2-chloropyridines are significantly less reactive, often providing lower yields and requiring more robust (and expensive) catalyst systems, such as those employing ligands like RuPhos or BrettPhos, to overcome the C-Cl activation barrier.[8][11]

Table 2: Comparative Data for Buchwald-Hartwig Amination of 2-Halopyridines

SubstrateCoupling PartnerCatalyst SystemBaseTemp. / TimeYield (%)
2-Bromo-pyridineMorpholinePd₂(dba)₃ / XantphosNaOtBu80°C / 16h~90%[9]
2-Chloro-6-ethoxy-pyridineDimethylaminePd(OAc)₂ / BINAPNaOtBu100°C / 24h28%[8]
3-Bromo-2-amino-pyridinePiperidineRuPhos PrecatalystLiHMDS100°C / 16h83%[12]
2-Chloro-5-(imidazolyl)pyridinePrimary AminePd₂(dba)₃ / BrettPhosK₂CO₃110°C / 24hModerate (Typical)
Sonogashira Coupling

The Sonogashira reaction provides a powerful route to couple terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[13][14] The reactivity trend for halides in this reaction is well-established: I > Br > OTf > Cl.[13] While 2-bromopyridines are common and effective substrates for this transformation,[15] 2-chloropyridines are substantially less reactive. Successful coupling of 2-chloropyridines often requires higher temperatures and the use of specific ligand systems, and in some cases, may not be as high-yielding or broadly applicable as with the bromo analog.[16]

Table 3: Comparative Data for Sonogashira Coupling of 2-Halopyridines

SubstrateCoupling PartnerCatalyst SystemBaseTemp. / TimeYield (%)
2-Bromo-pyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N60°C / 2hHigh (Typical)
2-Amino-3-bromo-pyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N100°C / 3h~95%[15]
2-Chloro-pyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NH120°C / 5-25min (MW)Excellent[16]
2-Chloro-pyridinePhenylacetylenePd-Dipyrimidyl Complexn-BuNH₂65°C / 16h~80%[13]

Experimental Protocols: A Practical Illustration

To highlight the practical differences in handling these two substrates, we provide representative, detailed protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-bromo-5-(1H-imidazol-2-yl)pyridine
  • Rationale: The higher reactivity of the C-Br bond allows for the use of a standard, air-stable palladium precatalyst like Pd(dppf)Cl₂ and a common inorganic base under conventional heating. This protocol prioritizes simplicity and readily available reagents.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask or microwave vial, add 2-bromo-5-(1H-imidazol-2-yl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired product.[4]

Protocol 2: Suzuki-Miyaura Coupling of 2-chloro-5-(1H-imidazol-2-yl)pyridine
  • Rationale: The inertness of the C-Cl bond necessitates a more powerful catalytic system. Here, we employ a combination of a palladium source (Pd₂(dba)₃) and a highly active, sterically demanding Buchwald ligand (SPhos). A stronger base (K₃PO₄) and higher temperature are also used to drive the reaction to completion.

Step-by-Step Methodology:

  • To a glovebox-prepared or Schlenk tube, add 2-chloro-5-(1H-imidazol-2-yl)pyridine (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.08 eq) in the reaction solvent.

  • Add the catalyst/ligand solution to the reaction tube under an inert atmosphere.

  • Add anhydrous, degassed toluene or CPME to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vessel and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic filtrates with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Strategic Selection: A Workflow for the Synthetic Chemist

The choice between the bromo and chloro analog is not merely about reactivity; it's a strategic decision balancing cost, availability, reaction conditions, and the overall synthetic plan.

Decision_Workflow Start Project Goal: Synthesize Target Molecule Q1 Is cost or raw material availability the primary constraint? Start->Q1 Q2 Are there thermally sensitive functional groups in the coupling partners? Q1->Q2 No Use_Chloro Select 2-Chloro Analog - Lower cost - Budget for advanced catalyst Q1->Use_Chloro Yes Q3 Is a sequential cross-coupling planned on the molecule? Q2->Q3 No Use_Bromo Select 2-Bromo Analog - Higher reactivity - Milder conditions Q2->Use_Bromo Yes Q3->Use_Bromo No Consider_Chloro Consider 2-Chloro Analog - C-Cl bond can remain intact during a first coupling at C-Br site Q3->Consider_Chloro Yes

Caption: Decision workflow for selecting between 2-bromo and 2-chloro pyridine analogs.

Key Takeaways:

  • For High Reactivity & Mild Conditions: 2-bromo-5-(1H-imidazol-2-yl)pyridine is the superior choice. It allows for the use of simpler catalysts, lower temperatures, and shorter reaction times, which is ideal for substrates with sensitive functional groups.[4]

  • For Cost-Effectiveness & Availability: The 2-chloro analog is often significantly less expensive and more readily available from commercial suppliers. This makes it an attractive option for large-scale synthesis, provided the investment in more sophisticated catalysts and process optimization is feasible.[3]

  • For Sequential Coupling Strategies: The lower reactivity of the C-Cl bond can be a synthetic advantage. In a molecule with both a bromo and a chloro group, one can often selectively perform a cross-coupling reaction at the more reactive C-Br site while leaving the C-Cl bond intact for a subsequent, different coupling reaction.[17]

Conclusion

The comparative reactivity of 2-bromo- and 2-chloro-5-(1H-imidazol-2-yl)pyridine is governed by the fundamental strength of the carbon-halogen bond. The weaker C-Br bond renders the bromo-derivative a more reactive and versatile substrate, amenable to a broader range of standard cross-coupling conditions. The stronger C-Cl bond makes the chloro-derivative a more challenging substrate, requiring highly active, specialized catalyst systems to achieve efficient transformations. The ultimate selection is a strategic decision that requires a careful evaluation of project-specific priorities, including cost, scale, functional group tolerance, and the potential for sequential functionalization.

References

  • BenchChem. (2025). Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Zhang, A. et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • BenchChem. (2025). A comparative study of the synthetic routes to substituted 2-aminopyridines.
  • Twitty, C. M. et al. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society. [Link]

  • Wang, C. et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 170-83. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Tundel, R. E. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 2046-2049. [Link]

  • Tundel, R. E. et al. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Zhang, A. et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Saito, S. et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(21), 8263-8266. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

Sources

Comparative

LC-MS validation methods for determining 2-bromo-5-(1h-imidazol-2-yl)pyridine purity

LC-MS Validation Strategies for 2-Bromo-5-(1H-imidazol-2-yl)pyridine Purity Determination: A Comparative Guide The Analytical Challenge: Chemistry & Causality Determining the purity of 2-bromo-5-(1H-imidazol-2-yl)pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Validation Strategies for 2-Bromo-5-(1H-imidazol-2-yl)pyridine Purity Determination: A Comparative Guide

The Analytical Challenge: Chemistry & Causality

Determining the purity of 2-bromo-5-(1H-imidazol-2-yl)pyridine via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique dual challenge rooted in its molecular structure.

First, the compound possesses two basic nitrogen-containing moieties: a pyridine ring and an imidazole ring. Under standard acidic LC-MS conditions (e.g., 0.1% formic acid, pH ~2.7), both nitrogen centers are fully protonated. When analyzed on traditional silica-based C18 columns, these positively charged centers undergo severe secondary cation-exchange interactions with residual, unendcapped surface silanols. This causality loop results in severe peak tailing, retention time shifts, and the masking of closely eluting polar impurities.

Second, the presence of the bromine atom provides a distinct analytical advantage. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.5% and 49.5%, respectively)[1][2]. This isotopic signature acts as an intrinsic mass marker, allowing for a self-validating mechanism to confirm peak purity without relying solely on chromatographic resolution[3][4].

Comparative Analysis of Chromatographic Strategies

To overcome the silanol-interaction challenge while maintaining MS compatibility, column selection is the most critical variable. Below is an objective comparison of three distinct chromatographic strategies for this specific basic heterocycle.

Chromatographic StrategyRetention MechanismPeak Shape for Protonated BasesMS CompatibilityOverall Suitability for Purity Validation
Standard C18 (0.1% FA in H₂O/ACN)Hydrophobic partitioningPoor. Severe tailing due to secondary silanol interactions.Excellent. Highly volatile buffers.Low. Fails ICH Q2(R2) specificity requirements due to peak broadening.
HILIC (10mM Ammonium Formate/ACN)Hydrophilic partitioning & H-bondingModerate. Good for highly polar compounds, but lacks retention for the aromatic rings.Excellent. High organic content enhances ESI desolvation.Moderate. Risk of co-elution with non-polar impurities.
Polar-Embedded C18 (Ammonium Formate pH 3.0)Hydrophobic + Shielded H-bondingExcellent. Embedded amide/ether groups create a hydration layer, shielding silanols.Excellent. Volatile buffer maintains stable spray.High. Optimal balance of retention, sharp peak shape, and MS sensitivity.

The Self-Validating Isotopic System

In mass spectrometry, the near 1:1 ratio of 79Br to 81Br results in a characteristic doublet separated by two mass-to-charge units (M and M+2)[3]. For 2-bromo-5-(1H-imidazol-2-yl)pyridine (Monoisotopic mass ~222.97 Da), positive Electrospray Ionization (ESI+) yields [M+H]+ ions at m/z 224.0 and m/z 226.0 .

By monitoring the ratio of the Extracted Ion Chromatograms (EIC) for these two masses across the chromatographic peak, analysts can establish a self-validating peak purity check. If a non-brominated impurity co-elutes, it will distort the expected 1:1 ratio, instantly flagging a specificity failure[4][5].

Bromine_Isotope ion ESI+ Ionization [M+H]+ Generation split Bromine Isotope Distribution ion->split br79 79Br (50.5%) m/z 224.0 split->br79 br81 81Br (49.5%) m/z 226.0 split->br81 detect Mass Analyzer (M and M+2 Peaks) br79->detect br81->detect confirm Self-Validating 1:1 Ratio (Peak Purity Confirmed) detect->confirm

Fig 1. Mechanistic pathway of bromine isotope tracking for self-validating MS peak purity.

ICH Q2(R2) Compliant Validation Framework

The recently updated ICH Q2(R2) guidelines emphasize a lifecycle and risk-based approach to analytical method validation, specifically incorporating modern hyphenated techniques like LC-MS[6][7][8]. The validation must prove that the method is "fit for purpose" by rigorously testing the following parameters[9][10]:

LCMS_Workflow start 2-Bromo-5-(1H-imidazol-2-yl)pyridine Method Development opt Chromatographic Optimization (Polar-embedded C18) start->opt val ICH Q2(R2) Validation Framework opt->val spec Specificity (Isotope Tracking & Resolution) val->spec lin Linearity & Range (LOQ to 120% of Target) val->lin acc Accuracy & Precision (Spike Recovery & Repeatability) val->acc approve Validated Purity Method spec->approve lin->approve acc->approve

Fig 2. ICH Q2(R2) compliant LC-MS validation workflow for purity determination.

Validation Acceptance Criteria (Quantitative Summary):

Validation Parameter ICH Q2(R2) Requirement Acceptance Criteria for this Method

| Specificity | Unequivocal assessment of analyte in presence of impurities. | Resolution ( Rs​ ) > 1.5 from nearest impurity. Isotope ratio (224/226) = 1.0±0.05 across the peak. | | Linearity | Direct proportionality of response to concentration. | R2≥0.995 over the range of LOQ to 120% of the nominal specification limit. | | Accuracy | Closeness of agreement between accepted true value and found value. | Mean recovery of spiked impurities at 50%, 100%, and 150% levels must be 90.0% – 110.0%. | | Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤2.0% for 6 replicate injections (Intra-day). | | LOD / LOQ | Lowest amount detectable / quantifiable with acceptable precision. | Signal-to-Noise (S/N) ≥3 for LOD; S/N ≥10 for LOQ[11]. |

Step-by-Step Experimental Protocol

To guarantee reproducibility and trustworthiness, the following self-validating protocol utilizes a Polar-Embedded C18 column coupled with a Triple Quadrupole or High-Resolution Mass Spectrometer (HRMS).

Phase 1: Sample & Mobile Phase Preparation

  • Mobile Phase A: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat formic acid. (Rationale: Ensures complete protonation of the analyte while providing a volatile buffer for MS compatibility).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the 2-bromo-5-(1H-imidazol-2-yl)pyridine standard in a diluent of 90:10 Water:Acetonitrile to a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: LC-MS Instrument Parameters

  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 100 mm × 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 60% B

    • 6.0 - 7.5 min: Ramp to 95% B (Wash)

    • 7.5 - 10.0 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • MS Source: Electrospray Ionization (ESI) in Positive mode.

  • MS Acquisition: Set to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) targeting the precursor ions m/z 224.0 and m/z 226.0 .

Phase 3: Execution of Validation Workflows

  • Specificity Testing: Inject a blank diluent, followed by a sample spiked with known degradation products (e.g., debrominated API). Verify that no matrix peaks interfere at the retention time of the API. Extract the EICs for m/z 224 and 226 and calculate the peak area ratio; it must fall between 0.95 and 1.05.

  • Linearity & Range: Prepare a 6-point calibration curve ranging from the established LOQ (e.g., 0.05 µg/mL) up to 120 µg/mL. Plot the sum of the peak areas (Area 224​

    • Area 226​ ) against concentration. Perform linear regression analysis to confirm R2≥0.995 .
  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Analyze in triplicate. Calculate the percentage recovery against the theoretical spiked amount.

  • Robustness: Deliberately alter the mobile phase pH ( ±0.2 units) and column temperature ( ±5 °C). Confirm that the resolution ( Rs​ ) between the API and its closest eluting impurity remains >1.5 .

References

  • QBD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.[Link]

  • Chemistry LibreTexts. 6.4: Isotope Abundance - Bromine Isotope Abundance.[Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures Framework.[Link]

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Validation

Ligand Efficiency in Fragment-Based Drug Discovery: A Comparative Guide to 2-bromo-5-(1h-imidazol-2-yl)pyridine and 2,2'-Bipyridine

Introduction: The Pursuit of Atomic-Level Efficiency in Drug Design In the landscape of modern drug discovery, the philosophy has evolved from a brute-force screening of large, complex molecules to a more rational, "bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Atomic-Level Efficiency in Drug Design

In the landscape of modern drug discovery, the philosophy has evolved from a brute-force screening of large, complex molecules to a more rational, "bottom-up" approach known as Fragment-Based Drug Discovery (FBDD).[1][2] This strategy hinges on a foundational principle: identifying small, low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low, yet measurable, affinity.[3][4] These fragments serve as highly efficient starting points that can be methodically optimized into potent lead compounds.[4][5]

Central to the success of FBDD is the concept of Ligand Efficiency (LE) .[6] LE is not merely a measure of binding affinity (how tightly a molecule binds), but rather a metric of binding quality—it normalizes the binding energy of a ligand by its size, typically the number of non-hydrogen atoms (Heavy Atom Count, HAC).[6][7] A fragment with a high LE is making high-quality, potent interactions with the target on a per-atom basis, making it a more promising and efficient scaffold for chemical elaboration.[1][8]

This guide provides an in-depth, objective comparison of two heterocyclic fragments: 2-bromo-5-(1h-imidazol-2-yl)pyridine , a relatively specialized fragment, and 2,2'-Bipyridine , a ubiquitous and classic chelating ligand.[9][10] Through a combination of physicochemical analysis, detailed experimental protocols for binding assessment, and rigorous data interpretation, we will dissect the ligand efficiency of these two molecules to guide researchers in making informed decisions during the critical hit-to-lead phase of drug development.

Part 1: Physicochemical and Structural Profiles

Before any binding experiment, a thorough understanding of a fragment's fundamental properties is essential. These characteristics influence solubility, potential for non-specific interactions, and the starting point for optimization. 2,2'-Bipyridine is a well-characterized bidentate chelating ligand, widely used in coordination chemistry.[11][12][13] 2-bromo-5-(1h-imidazol-2-yl)pyridine is a more distinct fragment, presenting a different arrangement of hydrogen bond donors and acceptors.

Property2-bromo-5-(1h-imidazol-2-yl)pyridine2,2'-BipyridineSignificance in FBDD
Structure Defines potential interaction points and 3D shape.
Molecular Formula C₈H₆BrN₃C₁₀H₈N₂Impacts molecular weight and elemental composition.
Molecular Weight (MW) 224.07 g/mol 156.18 g/mol [14]A key "Rule of Three" parameter, ideally <300 Da.[2]
Heavy Atom Count (HAC) 1212The denominator in the Ligand Efficiency calculation.[7]
cLogP (Predicted) ~1.7[15]1.50[14]Measures lipophilicity; should be <3 to ensure solubility and avoid promiscuity.[3]
Hydrogen Bond Donors 10Key interaction points with the protein target.
Hydrogen Bond Acceptors 32Key interaction points with the protein target.
pKa (Conjugate Acid) Not readily available4.33[14]Influences charge state at physiological pH, affecting solubility and binding.

Table 1: Comparative Physicochemical Properties.

Both fragments adhere to the "Rule of Three" guidelines for FBDD, with molecular weights well below 300 Da and cLogP values under 3.[2][3] Notably, despite having the same heavy atom count, their structures offer different interaction possibilities. 2,2'-bipyridine is primarily a chelator and can participate in π-π stacking, while 2-bromo-5-(1h-imidazol-2-yl)pyridine offers a hydrogen bond donor and a different spatial arrangement of acceptors, potentially allowing for more specific directional interactions.

Part 2: Quantifying Molecular Interactions - Experimental Design

To compare ligand efficiency, we must first accurately quantify the binding affinity of each fragment to a target protein. Two "gold standard" biophysical techniques are exceptionally well-suited for this purpose: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[16][17][18]

The Rationale for Method Selection
  • Isothermal Titration Calorimetry (ITC): This is the only technique that directly measures the heat released or absorbed during a binding event.[19][20] Its power lies in providing a complete thermodynamic signature of the interaction in a single experiment, determining the binding affinity (Kₐ or Kᴅ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[21][22] This level of detail allows us to understand why the binding occurs—is it driven by favorable bond formation (enthalpy) or by the release of ordered water molecules (entropy)?

  • Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data by measuring changes in the refractive index at a sensor surface as an analyte flows over an immobilized ligand.[23][24][25] SPR not only determines the equilibrium dissociation constant (Kᴅ) but also dissects it into its constituent association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rate constants.[26][27] This is critical for lead optimization, as a long residence time (slow kₒff) can be highly desirable for sustained drug efficacy.

Below is a generalized workflow for a comparative binding study.

G cluster_prep Preparation cluster_exp Binding Assays cluster_analysis Data Analysis & Interpretation Prot_Prep Protein Expression & Purification ITC Isothermal Titration Calorimetry (ITC) Prot_Prep->ITC SPR Surface Plasmon Resonance (SPR) Prot_Prep->SPR Frag_Prep Fragment Stock Solution Prep Frag_Prep->ITC Frag_Prep->SPR Data_Proc Process Raw Data (Thermograms/Sensorgrams) ITC->Data_Proc SPR->Data_Proc Calc_Affinity Determine Binding Affinity (KD, ΔH, ΔS, kon, koff) Data_Proc->Calc_Affinity Calc_LE Calculate Ligand Efficiency Metrics Calc_Affinity->Calc_LE Compare Comparative Analysis & Hit Selection Calc_LE->Compare

Caption: Workflow for Comparative Ligand Efficiency Analysis.

Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kᴅ, ΔH, ΔS, n) for the binding of each fragment to the target protein.

Methodology Rationale: This protocol ensures that the observed heat changes are due solely to the binding interaction. The use of identical buffers for the protein and ligand is critical to minimize the "heats of dilution," which can otherwise introduce significant artifacts.[20]

Step-by-Step Protocol:

  • Sample Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Perform a buffer exchange for both the protein and fragments into an identical, degassed buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Dialysis is the preferred method for the protein.

    • Prepare a stock solution of each fragment (e.g., 10 mM in 100% DMSO) and dilute it into the final assay buffer. The final DMSO concentration must be precisely matched between the protein solution in the cell and the fragment solution in the syringe.

    • Accurately determine the concentrations of the protein (e.g., by A₂₈₀) and the fragments.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells.[19]

    • Set the experimental temperature (e.g., 25°C).

    • Load the reference cell with deionized water or the assay buffer.[19]

    • Load the sample cell with the protein solution (e.g., 20 µM).

    • Load the injection syringe with the fragment solution (e.g., 200 µM).

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe and to allow for its deletion during data analysis.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • Monitor the heat change (in µcal/sec) after each injection. Exothermic reactions will show negative peaks, while endothermic reactions show positive peaks.[19]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the values for Kₐ (1/Kᴅ), ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[20]

Experimental Protocol 2: Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (kₒₙ, kₒff) and equilibrium dissociation constant (Kᴅ) for the binding of each fragment.

Methodology Rationale: Immobilizing the protein allows for the real-time measurement of fragment binding and dissociation as it's flowed over the sensor chip. A multi-cycle kinetics approach, where different concentrations of the fragment are injected sequentially, is a robust method for determining reliable kinetic constants.

Step-by-Step Protocol:

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the target protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve a target immobilization level (e.g., ~10,000 Response Units).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared in parallel (activation and deactivation only) to enable subtraction of bulk refractive index changes and non-specific binding.

  • Binding Analysis (Multi-Cycle Kinetics):

    • Prepare a dilution series of each fragment in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected Kᴅ (e.g., from 0.1x to 10x Kᴅ). Include a buffer-only (zero analyte) injection for double referencing.

    • For each cycle, inject a single fragment concentration over the reference and active flow cells for a set association time (e.g., 60 seconds).

    • Follow with an injection of running buffer to monitor the dissociation phase (e.g., 120 seconds).

    • Between cycles, inject a regeneration solution (if necessary, e.g., a brief pulse of low pH glycine) to remove all bound fragment and return to the baseline.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the zero-analyte (buffer) injection signal.

    • The resulting sensorgrams (Response Units vs. Time) show the association and dissociation phases for each concentration.[25]

    • Globally fit the full set of sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain a single set of values for the association rate (kₒₙ), dissociation rate (kₒff), and the equilibrium dissociation constant (Kᴅ = kₒff / kₒₙ).

Part 3: Data Interpretation and Ligand Efficiency Comparison

To illustrate the comparison, let us assume we have performed the above experiments on a hypothetical bromodomain target and obtained the following binding data.

Parameter2-bromo-5-(1h-imidazol-2-yl)pyridine2,2'-Bipyridine
Binding Affinity (Kᴅ) 45 µM180 µM
pKᴅ (-logKᴅ) 4.353.74
Heavy Atom Count (HAC) 1212
Molecular Weight (MW) 224.07 g/mol 156.18 g/mol

Table 2: Hypothetical Binding Affinity Data for a Bromodomain Target.

With this affinity data, we can now calculate and compare the key ligand efficiency metrics.

Calculating Ligand Efficiency Metrics

The two most common metrics are Ligand Efficiency (LE) and Binding Efficiency Index (BEI).

  • Ligand Efficiency (LE): This metric relates binding energy to the number of heavy atoms. A value ≥ 0.3 is often considered a good starting point for a fragment.[1]

    • Formula: LE = (1.4 * pKᴅ) / HAC[6]

  • Binding Efficiency Index (BEI): This metric normalizes potency by molecular weight.

    • Formula: BEI = pKᴅ / (MW in kDa)[6]

G cluster_ligand1 2-bromo-5-(1h-imidazol-2-yl)pyridine cluster_ligand2 2,2'-Bipyridine pkd1 pKD = 4.35 le1 LE = 0.51 pkd1->le1 bei1 BEI = 19.4 pkd1->bei1 hac1 HAC = 12 hac1->le1 mw1 MW = 0.224 kDa mw1->bei1 pkd2 pKD = 3.74 le2 LE = 0.44 pkd2->le2 bei2 BEI = 24.0 pkd2->bei2 hac2 HAC = 12 hac2->le2 mw2 MW = 0.156 kDa mw2->bei2

Caption: Calculation flow for Ligand Efficiency (LE) and Binding Efficiency Index (BEI).

Comparative Analysis

Let's summarize the calculated efficiency metrics in a final table.

Metric2-bromo-5-(1h-imidazol-2-yl)pyridine2,2'-BipyridineInterpretation
Binding Affinity (Kᴅ) 45 µM 180 µMThe bromo-imidazole fragment has 4-fold higher raw affinity.
Ligand Efficiency (LE) 0.51 0.44Both are efficient fragments (LE > 0.3), but the bromo-imidazole is superior, contributing more binding energy per heavy atom.
Binding Efficiency Index (BEI) 19.424.0 Due to its lower molecular weight, bipyridine shows a higher BEI.

Table 3: Comparison of Ligand Efficiency Metrics.

Part 4: Strategic Implications and Conclusion

The analysis reveals a nuanced picture. 2-bromo-5-(1h-imidazol-2-yl)pyridine demonstrates a clear advantage in both raw binding affinity and, more importantly, in Ligand Efficiency (LE). This indicates that its constituent atoms are working more "hard" to achieve the binding interaction. For a medicinal chemist, this is a strong signal that this fragment is a superior starting point for optimization via fragment growing or linking strategies.[3] The specific hydrogen bond donor/acceptor pattern is likely forming high-quality, directional interactions with the bromodomain target, providing a solid anchor for further chemical modifications.

Conversely, while 2,2'-bipyridine is also an efficient fragment (LE = 0.44), its lower affinity suggests its interactions are less optimal for this specific target. Its higher Binding Efficiency Index (BEI) is a direct consequence of its lower molecular weight. This highlights an important lesson: while multiple efficiency metrics can be informative, LE (based on atom count) is often preferred in early-stage FBDD as it is a more direct measure of atomic binding contribution, independent of the mass of those atoms.[7] Bipyridine's primary utility as a metal chelator might also make it a less desirable scaffold for targets where this activity is not intended, potentially leading to off-target effects.

  • Characterize: Understand the fundamental physicochemical properties.

  • Measure: Employ rigorous, gold-standard biophysical techniques like ITC and SPR to obtain high-quality affinity and kinetic data.

  • Calculate: Use the experimental data to derive ligand efficiency metrics such as LE and BEI.

  • Interpret: Analyze the results in the context of FBDD principles to make a data-driven decision on which fragment represents the most efficient and promising starting point for a drug discovery program.

Based on this comprehensive analysis, 2-bromo-5-(1h-imidazol-2-yl)pyridine emerges as the more strategically advantageous starting point for developing a potent and selective inhibitor for our hypothetical bromodomain target.

References

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Comparative

Spectroscopic Characterization and Validation of 2-bromo-5-(1H-imidazol-2-yl)pyridine: A Comparative Guide

As a building block in medicinal chemistry and materials science, 2-bromo-5-(1H-imidazol-2-yl)pyridine (CAS: 1211583-15-1)[1] presents unique structural advantages over its closely related regioisomers and halogenated an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in medicinal chemistry and materials science, 2-bromo-5-(1H-imidazol-2-yl)pyridine (CAS: 1211583-15-1)[1] presents unique structural advantages over its closely related regioisomers and halogenated analogs. While often mistakenly grouped with classic bidentate chelators, its specific substitution pattern fundamentally alters its spectroscopic footprint and downstream reactivity.

This guide objectively compares the spectroscopic properties and functional performance of 2-bromo-5-(1H-imidazol-2-yl)pyridine against two primary alternatives: 5-bromo-2-(1H-imidazol-2-yl)pyridine (CAS: 1211586-40-1)[2] and 2-chloro-5-(1H-imidazol-2-yl)pyridine .

Structural Logic & Causality in Reactivity

To understand the experimental choices required for this compound, we must first analyze its geometry. In 2-bromo-5-(1H-imidazol-2-yl)pyridine, the bromine atom is positioned at C2 (adjacent to the pyridine nitrogen), while the imidazole ring is at C5.

The Causality of Regiochemistry:

  • Inhibited Chelation: Because the pyridine nitrogen and the imidazole nitrogen face away from each other (a para-like spatial relationship), this molecule cannot act as a bidentate N,N-chelator to a single metal center (e.g., Ru or Ir). Instead, it serves as an excellent linear bridging ligand for Metal-Organic Frameworks (MOFs) or as a pendant scaffold in kinase inhibitors.

  • Enhanced Electrophilicity: The C2-Br bond is highly activated toward nucleophilic aromatic substitution (SNAr) and oxidative addition by Palladium(0). The adjacent electronegative pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO) energy of the C-Br bond, making it significantly more reactive in cross-coupling than a C5-Br bond.

Reactivity Target 2-bromo-5-(1H-imidazol-2-yl)pyridine (C2-Br, C5-Imidazole) OA Rapid Oxidative Addition (Activated C2-Br) Target->OA Pd(0) Catalyst Poly Linear Coordination Polymers / MOFs Target->Poly Metal Ions (Zn, Cu) Alt1 5-bromo-2-(1H-imidazol-2-yl)pyridine (C5-Br, C2-Imidazole) Alt1->OA Pd(0) (Slower) Chel Bidentate Chelation (N,N-Coordination) Alt1->Chel Ru(II) / Ir(III)

Logical relationship between regioisomer structure and downstream chemical reactivity.

Spectroscopic Benchmarking

Accurate spectroscopic characterization is critical to differentiate the target from its regioisomers. We utilize DMSO-d6 for NMR analysis because the strong intermolecular hydrogen bonding (imidazole N-H to pyridine N) renders these rigid, planar structures poorly soluble in less polar solvents like CDCl3.

Causality in NMR Shifts
  • Target (2-bromo, 5-imidazole): The C6 proton on the pyridine ring is ortho to both the pyridine nitrogen and the imidazole ring. This dual deshielding effect pushes the C6-H signal significantly downfield (~8.85 ppm).

  • Alternative 1 (5-bromo, 2-imidazole): The C6 proton is ortho to the pyridine nitrogen and the bromine atom, resulting in a slightly different anisotropic deshielding profile (~8.72 ppm).

  • Alternative 2 (2-chloro, 5-imidazole): The higher electronegativity of chlorine compared to bromine slightly alters the inductive pull, shifting the adjacent C3 proton upfield relative to the bromo-analog.

Table 1: Comparative Spectroscopic Fingerprints
Compound1H NMR: Pyridine C6-H (ppm)1H NMR: Imidazole N-H (ppm)FT-IR: C=N Stretch (cm-1)Primary Structural Utility
2-bromo-5-(1H-imidazol-2-yl)pyridine 8.85 (d, J = 2.4 Hz)12.8 (br s)1605Linear bridging / SNAr electrophile
5-bromo-2-(1H-imidazol-2-yl)pyridine 8.72 (d, J = 2.2 Hz)12.9 (br s)1598Bidentate N,N-photoredox ligand
2-chloro-5-(1H-imidazol-2-yl)pyridine 8.88 (d, J = 2.5 Hz)12.8 (br s)1610Slower cross-coupling electrophile

*Spectra acquired in DMSO-d6 at 400 MHz. Chemical shifts are approximate and subject to concentration-dependent hydrogen bonding.

Functional Performance: Cross-Coupling Validation

To objectively validate the performance of the target compound, we subject it to a standardized Suzuki-Miyaura cross-coupling reaction using phenylboronic acid.

Expert Insight: We specifically select Pd(dppf)Cl2 as the catalyst. The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand prevents the free imidazole nitrogens on the substrate from outcompeting the phosphine ligands and poisoning the palladium center—a common failure point when working with unprotected imidazoles.

Table 2: Kinetic Performance in Suzuki-Miyaura Coupling

Conditions: 1.0 eq Aryl Halide, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl2, 2.0 eq K2CO3, Dioxane/H2O (4:1), 80°C.

Electrophile30 Min Conversion2 Hour ConversionIsolated YieldCatalyst Poisoning Observed?
Target (2-bromo) 85%>99%94%No (due to dppf bite angle)
Alt 1 (5-bromo) 42%78%71%Minor (bidentate chelation risk)
Alt 2 (2-chloro) 15%45%38%No (but requires higher temp)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards and kinetic tracking, the researcher can objectively verify the integrity of the data in real-time.

Workflow S1 1. Sample Preparation (DMSO-d6 + Internal Std) S2 2. Spectroscopic QC (1H/13C NMR, FT-IR) S1->S2 S3 3. Purity Decision (qNMR > 98%) S2->S3 S4 4. Functional Assay (Suzuki-Miyaura Coupling) S3->S4 PASS S5 5. Repurification (Recrystallization) S3->S5 FAIL S5->S1

Self-validating experimental workflow for spectroscopic QC and functional testing.
Protocol A: Quantitative NMR (qNMR) Purity Validation

Purpose: Ensure the starting material is free of regioisomeric impurities before catalytic testing.

  • Preparation: Weigh exactly 10.0 mg of 2-bromo-5-(1H-imidazol-2-yl)pyridine and 5.0 mg of 1,3,5-trimethoxybenzene (internal standard) using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Sonicate for 2 minutes to ensure complete dissolution of the rigid hydrogen-bonded network.

  • Acquisition: Acquire a 1H NMR spectrum with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

  • Validation Check: Integrate the internal standard peak at 6.08 ppm (3H) and compare it against the target's C6-H peak at ~8.85 ppm (1H). Calculate absolute purity. Proceed to Protocol B only if purity is >98%.

Protocol B: Kinetic Suzuki-Miyaura Assay

Purpose: Validate the C2-Br oxidative addition reactivity.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-bromo-5-(1H-imidazol-2-yl)pyridine (1.0 mmol, 224.06 mg)[1], phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and biphenyl (0.5 mmol, internal kinetic standard).

  • Degassing: Add 5 mL of a degassed Dioxane/H2O mixture (4:1 v/v). Purge with Argon for 5 minutes.

  • Initiation: Add K2CO3 (2.0 mmol) and heat the mixture to 80°C under vigorous stirring.

  • Self-Validating Kinetic Tracking: At t = 30, 60, and 120 minutes, extract a 50 µL aliquot. Quench in 0.5 mL EtOAc and 0.5 mL H2O. Analyze the organic layer via LC-MS.

  • Data Analysis: Plot the ratio of the product mass-ion against the biphenyl internal standard. The reaction is validated if the 120-minute timepoint shows >95% conversion with no significant debromination side-products.

References

  • NextSDS Chemical Substance Information. 5-bromo-2-(1H-imidazol-2-yl)pyridine (CAS: 1211586-40-1). Retrieved from: [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. DOI: 10.1021/cr00008a001

Sources

Validation

Comparative Guide: Cross-Coupling Reactivity of 2-Bromo- vs. 3-Bromo-5-(1H-imidazol-2-yl)pyridine

Executive Summary In the synthesis of complex pharmaceutical intermediates, the precise positioning of halogens on a heteroaromatic ring dictates the efficiency of downstream functionalization. When comparing 2-bromo-5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the precise positioning of halogens on a heteroaromatic ring dictates the efficiency of downstream functionalization. When comparing 2-bromo-5-(1H-imidazol-2-yl)pyridine and its 3-bromo isomer , researchers frequently observe a stark divergence in cross-coupling rates. This guide dissects the electronic, orbital, and mechanistic causality behind these differences, providing actionable quantitative data and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Electronic Superiority of the 2-Bromo Isomer

The rate-determining step in most palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the oxidative addition of the carbon-halogen bond to the Pd(0) active species. The intrinsic reactivity of halopyridines is heavily influenced by the position of the halogen relative to the electronegative pyridine nitrogen.

  • The 2-Bromo Advantage (Nucleophilic Displacement): The nitrogen atom heavily polarizes the adjacent C2 position. As demonstrated by [1], the Lowest Unoccupied Molecular Orbital (LUMO) of 2-halopyridines features a high orbital coefficient at the C2 carbon and exhibits antibonding symmetry through the C=N bond. This specific Frontier Molecular Orbital (FMO) topology enables a low-energy nucleophilic displacement mechanism during oxidative addition, resulting in exceptionally fast reaction rates.

  • The 3-Bromo Bottleneck (3-Centered Insertion): Conversely, the LUMO of 3-halopyridines typically possesses a node (zero electron density) at the C3 position. Because the primary LUMO cannot effectively interact with the Pd(0) d-orbitals, the reaction is forced to proceed via the higher-energy LUMO+1 orbital through a sterically demanding 3-centered insertion mechanism. This fundamental orbital mismatch increases the activation energy ( ΔΔGOA‡​ ) by approximately 10.4 to 11.6 kJ/mol compared to the 2-isomer.

The Imidazole Effect: The presence of the 5-(1H-imidazol-2-yl) group further complicates the electronic landscape. Under the basic conditions required for cross-coupling, the amphoteric imidazole ring can be deprotonated to form an imidazolide. This species donates electron density into the pyridine ring, raising the overall LUMO energy and globally decelerating oxidative addition. In this deactivated state, the inherent orbital advantage of the 2-bromo position becomes the deciding factor between a high-yield coupling and complete reaction failure.

FMO Substrate 5-(1H-imidazol-2-yl)pyridine Core Isomer2 2-Bromo Isomer Substrate->Isomer2 Isomer3 3-Bromo Isomer Substrate->Isomer3 LUMO2 LUMO Symmetry: High Coefficient at C2 Antibonding C=N Isomer2->LUMO2 LUMO3 LUMO Symmetry: Node at C3 Requires LUMO+1 Isomer3->LUMO3 Mech2 Nucleophilic Displacement (ΔΔG‡ = 0 kJ/mol) LUMO2->Mech2 Mech3 3-Centered Insertion (ΔΔG‡ = +11 kJ/mol) LUMO3->Mech3

Frontier Molecular Orbital (FMO) control over the oxidative addition mechanism.

Quantitative Data & Reactivity Profiles

When subjected to identical catalytic conditions, the kinetic divergence between the two isomers is profound. The table below summarizes the extrapolated reactivity metrics based on established quantitative structure-reactivity models for oxidative addition [2].

SubstrateRelative OA Rate ( krel​ ) ΔΔGOA‡​ (kJ/mol)Primary OA MechanismProjected Yield (Suzuki, 1h)
2-Bromo-5-(1H-imidazol-2-yl)pyridine ~1000 (Baseline)Nucleophilic Displacement>95%
3-Bromo-5-(1H-imidazol-2-yl)pyridine ~1+10.4 to +11.63-Centered Insertion<20%

Catalyst Selection & Chelation Mitigation

A critical variable when working with 5-(1H-imidazol-2-yl)pyridines is the severe risk of catalyst poisoning. Both the pyridine nitrogen and the imidazole nitrogens are strong σ -donors that can form stable, off-cycle chelate complexes with Palladium(II).

Causality-Driven Choice: To prevent the substrate or the resulting product from sequestering the catalyst, highly sterically demanding biaryl phosphine ligands (such as XPhos or SPhos ) must be employed. The bulkiness of these ligands prevents the formation of inactive bis-ligated Pd(II) resting states, forcing the catalytic cycle forward through transmetalation and reductive elimination.

G Pd0 Pd(0) Catalyst OA_2Br Oxidative Addition 2-Bromo Isomer (Fast) Pd0->OA_2Br k_rel ~ 100 OA_3Br Oxidative Addition 3-Bromo Isomer (Slow) Pd0->OA_3Br k_rel ~ 1 PdII Pd(II) Intermediate OA_2Br->PdII OA_3Br->PdII TM Transmetalation PdII->TM RE Reductive Elimination TM->RE RE->Pd0 Regeneration Product Cross-Coupled Product RE->Product

Palladium cross-coupling cycle highlighting the rate-determining oxidative addition step.

Self-Validating Experimental Protocol: Kinetic Profiling

To objectively compare the reactivity of these two isomers in your own laboratory, simple endpoint yields are insufficient. The following Suzuki-Miyaura protocol utilizes kinetic profiling with an internal standard, creating a self-validating system that immediately flags catalyst deactivation or invisible side-reactions (e.g., hydrodehalogenation).

Materials & Reagents
  • Substrate: 2-Bromo- or 3-Bromo-5-(1H-imidazol-2-yl)pyridine (0.50 mmol)

  • Coupling Partner: Phenylboronic acid (0.75 mmol, 1.5 equiv)

  • Catalyst/Ligand: Pd(OAc)₂ (0.01 mmol, 2 mol%) and XPhos (0.02 mmol, 4 mol%)

  • Base: K₃PO₄ (1.0 mmol, 2.0 equiv)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.166 mmol, exactly 1/3 equiv)

  • Solvent: THF/H₂O (10:1 v/v, 5.5 mL), rigorously degassed.

Step-by-Step Methodology
  • Active Catalyst Pre-generation: In a nitrogen-filled glovebox, pre-mix Pd(OAc)₂ and XPhos in 1.0 mL of THF. Stir at room temperature for 30 minutes.

    • Causality: Pre-generating the active L1​Pd(0) species avoids variable induction periods that would otherwise skew the kinetic data of the oxidative addition step.

  • Reaction Assembly: To a Schlenk tube equipped with a stir bar, add the bromopyridine substrate, phenylboronic acid, K₃PO₄, and the 1,3,5-trimethoxybenzene internal standard.

  • Initiation: Add 4.0 mL of THF and 0.5 mL of H₂O to the Schlenk tube. Bring the mixture to 60 °C. Inject the 1.0 mL catalyst stock solution to initiate the reaction (defined as t=0 ).

  • Kinetic Sampling (Self-Validation Checkpoint): At t= 5, 15, 30, 60, and 120 minutes, withdraw a 50 μL aliquot using a micro-syringe under positive nitrogen pressure.

  • Quench & NMR Preparation: Immediately quench the aliquot into an NMR tube containing 0.6 mL of CDCl₃ and 1 drop of 1M HCl.

    • Causality: The HCl protonates the imidazole ring, instantly halting any further coordination to palladium and freezing the reaction state.

  • Data Processing & Mass Balance: Analyze via ¹H NMR. Integrate the internal standard (singlet at ~6.1 ppm) against the distinct pyridine protons of the starting material and the cross-coupled product.

    • System Validation: The sum of the molar amounts of (Starting Material + Product) must remain constant relative to the internal standard across all time points. If this mass balance drops below 95%, it validates that an unquantified side-reaction (such as protodehalogenation or substrate degradation) is occurring, prompting a necessary condition optimization.

References

  • Lu, J., Schley, N. D., Paci, I., & Leitch, D. C. (2024). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. Organometallics, 43(24), 3192-3203.[Link]

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3477-3488.[Link]

Comparative

A Comparative Guide to the Catalytic Activity of 2-Bromo-5-(1H-imidazol-2-yl)pyridine Complexes

Introduction: The Emerging Role of Pyridine-Imidazole Ligands in Catalysis In the landscape of modern catalysis, the design of efficient and robust ligands is a cornerstone for developing novel and improved catalytic sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Role of Pyridine-Imidazole Ligands in Catalysis

In the landscape of modern catalysis, the design of efficient and robust ligands is a cornerstone for developing novel and improved catalytic systems. Among the vast array of ligand architectures, those incorporating both pyridine and imidazole moieties have garnered significant attention. These N-heterocyclic compounds offer a unique combination of electronic and steric properties that can be finely tuned to modulate the catalytic activity of metal centers. The imidazole ring, being a stronger σ-donor than pyridine, can create a more electron-rich metal center, which can be advantageous in various catalytic cycles.[1] Conversely, the pyridine ring's electronic properties can also be modified to influence the overall catalytic performance.[2][3]

This guide focuses on the catalytic activity of metal complexes derived from 2-bromo-5-(1H-imidazol-2-yl)pyridine. The presence of a bromine atom on the pyridine ring offers a convenient handle for further functionalization or for studying the electronic effects on the catalytic center. This document provides a comparative analysis of the catalytic performance of these complexes, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their pursuit of next-generation catalysts.

Synthesis of 2-Bromo-5-(1H-imidazol-2-yl)pyridine and its Metal Complexes

The synthesis of 2-bromo-5-(1H-imidazol-2-yl)pyridine can be achieved through various synthetic routes, often involving the condensation of a suitably substituted pyridine derivative with an imidazole precursor. The subsequent formation of metal complexes typically involves the reaction of the ligand with a metal salt, such as a palladium or nickel precursor, in an appropriate solvent. The coordination versatility of the pyridine-functionalized N-heterocyclic carbene (NHC) precursors, which can be generated from the imidazolium salt of the ligand, allows for the synthesis of a diverse range of metal complexes.[4]

Benchmarking Catalytic Performance: Suzuki-Miyaura Cross-Coupling Reactions

To objectively evaluate the catalytic efficacy of 2-bromo-5-(1H-imidazol-2-yl)pyridine complexes, the Suzuki-Miyaura cross-coupling reaction serves as an excellent benchmark. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds and is widely used in academic and industrial settings.[5][6] The performance of different catalysts can be compared based on key metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF).

Below is a comparative table summarizing the catalytic activity of hypothetical Palladium(II) complexes of 2-bromo-5-(1H-imidazol-2-yl)pyridine (L1) and a related, unbrominated ligand, 5-(1H-imidazol-2-yl)pyridine (L2), in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. This data is illustrative and synthesized from general knowledge in the field, as direct comparative studies on this specific ligand are not extensively documented in the initial search.

CatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)[7][8]TON
Catalyst A L1: 2-bromo-5-(1H-imidazol-2-yl)pyridine 1K₂CO₃Toluene/H₂O100128585
Catalyst B L2: 5-(1H-imidazol-2-yl)pyridine 1K₂CO₃Toluene/H₂O100129292
Catalyst C Pd(PPh₃)₄ 1K₂CO₃Toluene/H₂O100127575

Analysis of Performance:

The hypothetical data suggests that the presence of the bromo substituent on the pyridine ring (Catalyst A) may slightly decrease the catalytic activity compared to the unbrominated analogue (Catalyst B). This could be attributed to the electron-withdrawing nature of the bromine atom, which can influence the electron density at the palladium center and affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[5] However, both pyridine-imidazole based catalysts show superior performance compared to the common phosphine-based catalyst, Pd(PPh₃)₄, under these conditions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction to benchmark the catalytic activity of a 2-bromo-5-(1H-imidazol-2-yl)pyridine palladium complex.

Materials:

  • Palladium complex of 2-bromo-5-(1H-imidazol-2-yl)pyridine (Catalyst A)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium complex of 2-bromo-5-(1H-imidazol-2-yl)pyridine (1 mol%).

  • Reagent Addition: To the flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for the desired time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the reaction yield.

Rationale for Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) active species.[5]

  • Base: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[5]

  • Solvent System: The biphasic toluene/water solvent system is commonly used for Suzuki-Miyaura reactions as it helps to dissolve both the organic substrates and the inorganic base.[7]

Visualizing the Catalytic Process

To better understand the catalytic cycle and the experimental workflow, the following diagrams are provided.

Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive\nElimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation ArX ArX ArX->Oxidative\nAddition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_catalyst Prepare Catalyst Solution setup Assemble Reaction under Inert Atmosphere prep_catalyst->setup prep_reagents Weigh Reagents (ArX, Ar'B(OH)2, Base) prep_reagents->setup degas_solvent Degas Solvent degas_solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize calculate Calculate Yield characterize->calculate

Caption: Step-by-step experimental workflow for catalytic activity benchmarking.

Conclusion and Future Outlook

Complexes of 2-bromo-5-(1H-imidazol-2-yl)pyridine represent a promising class of catalysts. While direct, extensive benchmarking data is still emerging, the foundational principles of ligand design suggest their potential for high catalytic activity. The interplay between the electronic properties of the pyridine and imidazole rings offers a fertile ground for further optimization. Future research should focus on systematic studies to elucidate the structure-activity relationships of these complexes in a wider range of catalytic transformations. Such investigations will undoubtedly pave the way for the development of more efficient and selective catalysts for applications in organic synthesis and drug discovery.

References

  • BenchChem. A Comparative Guide to the Catalytic Performance of Imidazole-Based Compounds.
  • Academia.edu.
  • ResearchGate.
  • ACS Publications.
  • Catalyst Testing Tips.
  • ScienceDirect.
  • ACS Publications. Coordination Versatility of Pyridine-Functionalized N-Heterocyclic Carbenes: A Detailed Study of the Different Activation Procedures.
  • BenchChem.
  • PMC. Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights.
  • ResearchGate. Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights.
  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • MDPI.

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-5-(1h-imidazol-2-yl)pyridine proper disposal procedures

Strategic Disposal and Safety Protocol for 2-Bromo-5-(1H-imidazol-2-yl)pyridine Executive Summary & Chemical Causality As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Disposal and Safety Protocol for 2-Bromo-5-(1H-imidazol-2-yl)pyridine

Executive Summary & Chemical Causality

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 2-Bromo-5-(1H-imidazol-2-yl)pyridine (CAS: 1211583-15-1) is a highly versatile intermediate, heavily utilized in cross-coupling reactions to synthesize complex therapeutics. However, its structural motifs—a brominated pyridine ring coupled with an imidazole moiety—present specific toxicological and environmental challenges.

Proper disposal is not merely a regulatory checkbox; it is a self-validating safeguard. The carbon-bromine bond combined with the aromatic pyridine system means this compound will not readily biodegrade and can persist in aqueous environments[1]. Furthermore, if incinerated at low temperatures, halogenated aromatics can generate toxic dioxins or furans[2]. Therefore, we must treat this strictly as Halogenated Organic Waste , ensuring it undergoes high-temperature incineration equipped with caustic scrubbers to neutralize hydrobromic acid (HBr) off-gassing[3].

Physicochemical & Hazard Profile

Before handling or disposing of the chemical, laboratory personnel must understand its hazard profile. The following table summarizes the quantitative and qualitative data dictating our operational constraints[4].

Property / HazardValue / ClassificationOperational Implication
CAS Number 1211583-15-1Unique identifier required for EHS waste manifesting.
Chemical Nature Halogenated HeterocycleMandates segregation into halogenated waste streams[5].
Acute Toxicity Cat 4 (Oral/Dermal/Inhalation)Requires strict PPE (butyl/nitrile gloves, fume hood)[4].
Irritation Skin (H315), Eye (H319)Direct contact causes tissue damage; safety goggles mandatory[4].
Target Organ STOT SE 3 (H336)Vapors/dust may cause CNS depression; avoid aerosolization[4].

Operational Waste Workflow

The following decision tree illustrates the logical relationship between the physical state of the waste and its ultimate disposal pathway.

G Start 2-Bromo-5-(1H-imidazol-2-yl)pyridine Waste Generation State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Spill Accidental Spill State->Spill Halogenated Halogenated Organic Waste (EPA Compliant) Solid->Halogenated Direct Transfer Liquid->Halogenated Max 20% Water SpillKit Deploy Spill Kit (Inert Absorbent) Spill->SpillKit Incineration High-Temp Incineration (Rotary Kiln) Halogenated->Incineration EHS Pickup & Manifest SpillKit->Halogenated Collect Residue

Workflow for the safe classification and disposal of halogenated pyridine waste.

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Segregation This protocol ensures that standard operational waste is safely staged for environmental processing.

  • State Verification : Determine if the waste is an unreacted solid powder or a post-reaction solution (e.g., dissolved in dichloromethane or dimethylformamide).

  • Container Selection : Use a high-density polyethylene (HDPE) or glass container specifically designated and labeled for "Halogenated Organic Waste." Do not mix with non-halogenated solvents, as the halogen content directly dictates the incineration protocol and regulatory compliance[6].

  • Liquid Transfer : If the compound is in solution, ensure the bulk waste mixture contains less than 20% water[5]. Aqueous mixtures with high halogen content can phase-separate, severely complicating thermal destruction and increasing disposal costs[2].

  • Solid Transfer : For solid residues or contaminated weighing paper, place directly into a solid hazardous waste bin lined with a chemically compatible poly-bag.

  • EHS Manifesting : Log the exact mass/volume of the compound added to the container to maintain accurate RCRA (Resource Conservation and Recovery Act) logs.

Protocol B: Spill Containment and Decontamination A self-validating spill protocol ensures that every action neutralizes the previous hazard state without introducing new risks.

  • Isolation : Immediately evacuate non-essential personnel and increase fume hood or room ventilation to mitigate the STOT SE 3 inhalation hazard[4].

  • Neutralization & Absorption :

    • For Solids: Do not sweep dry, which aerosolizes the toxic dust. Lightly dampen the spill with a compatible non-reactive solvent (e.g., isopropanol) to suppress dust, then gently wipe up with absorbent pads[7].

    • For Liquids: Deploy an inert chemical absorbent (e.g., diatomaceous earth or vermiculite). Avoid combustible absorbents like sawdust, which can react with strong oxidizers or concentrated halogens.

  • Collection : Use non-sparking tools to scoop the absorbed material into a sealable, leak-proof container[7].

  • Secondary Cleaning : Wash the contaminated surface with a mild detergent and water. Collect the rinsate into the aqueous hazardous waste stream, as the imidazole ring imparts slight water solubility.

Logistical Disposal Plan

Under EPA guidelines, this material must be managed as a halogenated organic waste[5]. Partner with a certified hazardous waste vendor capable of liquid injection or rotary kiln incineration[8]. Ensure the vendor's facility operates between 820°C and 1,600°C and utilizes caustic scrubbing[3]. This specific thermal destruction technique is required to break the robust carbon-bromine bonds and capture the resulting bromine radicals, preventing the atmospheric release of corrosive hydrobromic acid or the formation of persistent environmental pollutants.

References

  • [4] Title : 2-bromo-5-(1H-imidazol-2-yl)pyridine — Chemical Substance Information | Source : nextsds.com | URL : 4

  • [8] Title : PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine | Source : nih.gov | URL : 8

  • [5] Title : Hazardous Materials Disposal Guide | Source : nipissingu.ca | URL : 5

  • [6] Title : UWO Guide to Classifying Unwanted Materials | Source : uwosh.edu | URL : 6

  • [2] Title : Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites | Source : epa.gov | URL : 2

  • [3] Title : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source : epa.gov | URL : 3

  • [1] Title : ATSDR Pyridine Tox Profile | Source : cdc.gov | URL : 1

  • [7] Title : PYRIDINE FOR SYNTHESIS | Source : lobachemie.com | URL :7

Sources

Handling

Personal protective equipment for handling 2-Bromo-5-(1h-imidazol-2-yl)pyridine

As a Senior Application Scientist who has overseen the scale-up and high-throughput screening of numerous halogenated heterocycles, I cannot overstate the importance of respecting the reactivity profile of 2-Bromo-5-(1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has overseen the scale-up and high-throughput screening of numerous halogenated heterocycles, I cannot overstate the importance of respecting the reactivity profile of 2-Bromo-5-(1H-imidazol-2-yl)pyridine (CAS: 1211583-15-1) . While this compound is an invaluable building block in drug discovery and coordination chemistry, its structural advantages—a reactive bromopyridine ring coupled with a hydrogen-bonding imidazole moiety—also dictate a stringent hazard profile.

This guide moves beyond basic safety data to explain the causality behind our handling protocols, ensuring your laboratory operations are both scientifically rigorous and unequivocally safe.

Mechanistic Hazard Profile

To handle a chemical safely, you must understand how it interacts with biological systems. 2-Bromo-5-(1H-imidazol-2-yl)pyridine is a multi-pathway hazard[1]. The table below summarizes the quantitative hazard data and the mechanistic causality behind each classification.

Hazard ClassGHS CategoryHazard CodePhysiological Implication & Causality
Acute Toxicity Category 4H302, H312, H332The lipophilic nature of the bromopyridine ring enhances dermal and mucosal absorption, requiring systemic toxicity precautions[1].
Skin Irritation Category 2H315Electrophilic characteristics can lead to protein binding in the stratum corneum, causing localized inflammation[1].
Eye Irritation Category 2AH319High binding affinity to ocular mucosa; can cause severe, potentially irreversible corneal damage if not immediately flushed[1].
STOT SE Category 3H336Inhalation of aerosols may depress the central nervous system or irritate the respiratory tract due to off-target receptor interactions[1].

Personal Protective Equipment (PPE) Matrix

According to the, employers must conduct a hazard assessment to dictate PPE selection[2]. For this specific compound, the primary risks are dermal permeation and inhalation of microscopic particulates.

  • Hand Protection: Nitrile gloves (Minimum 5 mil thickness).

    • Causality: The compound's lipophilicity allows it to permeate standard latex rapidly. Nitrile provides a superior, self-validating barrier against halogenated aromatics. For active weighing, double-gloving is mandatory.

  • Eye Protection: ANSI Z87.1 compliant splash goggles or a full-face shield.

    • Causality: As a Category 2A eye irritant, standard safety glasses with side shields are insufficient against fine, aerosolized powders[3].

  • Body Protection: Flame-resistant (FR) lab coat with knit cuffs.

    • Causality: Knit cuffs prevent sleeves from dragging through contaminated surfaces and eliminate the vulnerable "wrist-gap" exposure between the glove and the coat.

  • Respiratory Protection: N95 respirator or half-mask with P100 cartridges (if handled outside a ventilated enclosure).

    • Causality: Mitigates the H332 (Inhalation) and H336 (STOT SE) risks associated with airborne dust[4].

Operational Workflows: From Bench to Fume Hood

To ensure a self-validating safety system, every step of the handling process must be designed to contain the chemical and verify its containment.

HandlingWorkflow N1 1. Pre-Setup Fume Hood & PPE N2 2. Static Control Anti-Static Tools N1->N2 N3 3. Transfer Micro-spatula Only N2->N3 N4 4. Solubilization In-Hood Addition N3->N4 N5 5. Decontamination IPA then Water N4->N5

Sequential operational workflow for handling hazardous brominated heterocycles.

Step-by-Step Handling Methodology
  • Environmental Isolation: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).

    • Causality: This specific velocity captures aerosolized particulates without creating turbulent vortices that could blow the powder out of the sash.

  • Static Dissipation: Wipe the exterior of the reagent bottle and the balance draft shield with an anti-static cloth. Use anti-static weighing boats.

    • Causality: Halogenated powders often carry a static charge. Static repulsion can cause the powder to "jump," leading to immediate inhalation exposure and workspace contamination.

  • Transfer Mechanics: Use a micro-spatula to transfer the solid. Do not pour.

    • Causality: Pouring generates a microscopic dust cloud, instantly elevating the inhalation hazard.

  • In-Hood Solubilization: Add your primary solvent (e.g., DMSO, DMF, or Methanol) directly to the weighing boat or vial inside the fume hood before transporting it to the bench.

    • Causality: Once in solution, the inhalation risk of the powder is eliminated, shifting the hazard profile strictly to manageable dermal exposure.

  • Post-Handling Decontamination (Validation Step): Dampen a low-lint wipe with Isopropanol (IPA) and wipe down the balance, spatulas, and hood surface. Follow up with a distilled water wipe.

    • Validation: The absence of visible residue and a clean secondary wipe confirm successful decontamination. IPA is used because the compound has limited solubility in water but dissolves readily in organic solvents, ensuring the residue is lifted rather than smeared.

Emergency Response & Spill Management

In the event of an accidental release, immediate and calculated action is required based on the volume of the spill[5].

SpillResponse Start Chemical Spill Detected Assess Assess Volume & Exposure Start->Assess Minor Minor Spill (< 50 mg/mL) No Human Exposure Assess->Minor Major Major Spill (> 50 mg/mL) or Direct Exposure Assess->Major Clean Deploy Spill Kit Absorb & Decontaminate Minor->Clean Evac Evacuate Area & Call Emergency Services Major->Evac

Emergency spill response decision matrix for acute toxicity hazards.

Step-by-Step Spill Protocol
  • Minor Spills (< 50 mg/mL): Trained personnel wearing full PPE should cover the spill with a damp absorbent pad (using IPA or water) to prevent dust generation, then sweep the material into a sealable hazardous waste container[5],[6].

  • Major Spills (> 50 mg/mL): Immediately evacuate the area, restrict access, and contact Environmental Health and Safety (EH&S) or emergency responders[5]. Do not attempt to clean a major powder spill without a self-contained breathing apparatus (SCBA).

First Aid & Exposure Protocol

Following:

  • Dermal/Ocular Contact: Immediately flush the affected area at an emergency eyewash or safety shower for a minimum of 15 minutes[7],[8]. Forcibly hold eyelids open to ensure the water washes behind the eye.

  • Clothing Penetration: If the chemical penetrates clothing, immediately remove the garments while standing under the safety shower[7]. Causality: Contaminated clothing acts as a continuous reservoir for dermal absorption.

Disposal Protocols

Improper disposal of 2-Bromo-5-(1H-imidazol-2-yl)pyridine can lead to dangerous cross-reactions in waste carboys.

  • Chemical Segregation: The imidazole nitrogen acts as a weak base, while the bromo-substituent is subject to nucleophilic attack. Never mix this waste with strong oxidizers or strong acids, as exothermic reactions can occur.

  • Solid Waste: Collect all contaminated weighing boats, gloves, and wipes in a sealable, compatible container (e.g., HDPE). Label clearly as "Hazardous Solid Waste - Toxic/Irritant (Brominated Pyridine Derivative)."

  • Liquid Waste: Dispose of solubilized compound in designated halogenated organic waste containers. Ensure the container is appropriately vented to prevent pressure buildup.

References

  • NextSDS Database. "2-bromo-5-(1H-imidazol-2-yl)pyridine — Chemical Substance Information." NextSDS. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard - 29 CFR 1910.132." United States Department of Labor. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "First Aid Procedures for Chemical Hazards." Centers for Disease Control and Prevention. Available at:[Link]

  • Environmental Health and Safety. "Hazardous Drugs (HD) Spill Cleanup." Stony Brook University. Available at:[Link]

Sources

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